4-Bromo-2-hydrazinyl-3-methylpyridine
Description
BenchChem offers high-quality 4-Bromo-2-hydrazinyl-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydrazinyl-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-3-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGBXKYXCYDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of (4-bromo-3-methyl-2-pyridyl)hydrazine
An In-depth Technical Guide to (4-bromo-3-methyl-2-pyridyl)hydrazine: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound (4-bromo-3-methyl-2-pyridyl)hydrazine. As a functionalized pyridine derivative, this molecule represents a significant building block in medicinal chemistry and materials science. This document elucidates its core chemical structure, proposes a robust synthetic pathway, and explores its potential applications, particularly in drug development. Anticipated analytical characterization data and rigorous safety protocols are also detailed. The insights are synthesized from established chemical principles and data from structurally analogous compounds, offering a predictive yet authoritative resource for researchers, chemists, and drug development professionals.
Molecular Identity and Structural Elucidation
(4-bromo-3-methyl-2-pyridyl)hydrazine is a substituted pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The structure is characterized by a hydrazine group (-NHNH₂) at position 2, a methyl group (-CH₃) at position 3, and a bromine atom (Br) at position 4. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.[1]
The hydrazine moiety is a potent nucleophile and a known metal-chelating group, while the bromo- and methyl-substituted pyridine core offers multiple sites for further chemical modification.[2]
Chemical Structure Diagram
Caption: 2D structure of (4-bromo-3-methyl-2-pyridyl)hydrazine.
Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | (4-bromo-3-methylpyridin-2-yl)hydrazine |
| Canonical SMILES | CC1=C(C(=CN=C1)NN)Br |
| InChI | InChI=1S/C6H8BrN3/c1-4-5(7)2-3-8-6(4)10-9/h2-3H,9H2,1H3,(H,8,10) |
| InChIKey | YZJLRHGAWGSXRE-UHFFFAOYSA-N |
Physicochemical Properties
While experimental data for this specific molecule is not extensively published, its properties can be reliably predicted based on computational models and comparison with structurally similar compounds like (4-bromopyridin-2-yl)hydrazine and (2-bromo-4-methylphenyl)hydrazine.[3][4]
| Property | Predicted Value / Observation | Basis of Prediction |
| Appearance | Off-white to light beige crystalline powder | Analogy with similar hydrazine and bromo-pyridine compounds.[5] |
| Melting Point | >150 °C (Decomposition may occur) | Hydrazine salts and aromatic hydrazines are typically high-melting solids. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and hot alcohols | The polar hydrazine group is offset by the hydrophobic bromomethylpyridine ring. |
| pKa (Basic) | ~3.5-4.5 (Pyridine Nitrogen) | Electron-withdrawing bromo group and hydrazine reduce basicity compared to pyridine. |
| LogP | 1.5 - 2.5 | Calculated based on contributions from the bromo, methyl, and hydrazine groups. |
Synthesis and Reactivity
Proposed Synthetic Pathway
The most direct and industrially scalable synthesis of (4-bromo-3-methyl-2-pyridyl)hydrazine involves the nucleophilic aromatic substitution (SₙAr) of a di-halogenated pyridine precursor with hydrazine hydrate.[6] The 2-position of the pyridine ring is highly activated towards nucleophilic attack, especially with an electron-withdrawing group at the 4-position.
Starting Material: 2,4-dibromo-3-methylpyridine or 4-bromo-2-chloro-3-methylpyridine. Key Reagent: Hydrazine hydrate (N₂H₄·H₂O).
Caption: Proposed workflow for the synthesis of (4-bromo-3-methyl-2-pyridyl)hydrazine.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 4-bromo-2-chloro-3-methylpyridine (1.0 eq).
-
Add ethanol or n-butanol as the solvent.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred solution. The use of excess hydrazine drives the reaction to completion and minimizes side reactions.[6]
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and slowly pour it into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
If necessary, further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Chemical Reactivity
The utility of (4-bromo-3-methyl-2-pyridyl)hydrazine as a building block stems from its distinct reactive sites:
-
Hydrazine Group: Acts as a potent binucleophile. It readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in constructing larger, more complex molecules. It can also be acylated or sulfonylated.[7]
-
Pyridine Ring: The bromine atom at the 4-position is susceptible to displacement or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.[8]
-
Pyridine Nitrogen: Can be protonated or alkylated, modulating the electronic properties of the entire molecule.
Applications in Drug Discovery and Materials Science
The unique constellation of functional groups makes (4-bromo-3-methyl-2-pyridyl)hydrazine a high-value scaffold.
-
Medicinal Chemistry: Hydrazine and its derivatives are frequently used in compounds targeting iron-dependent enzymes, where the hydrazine moiety can act as a metal chelator.[2] This makes it a promising starting point for developing inhibitors for targets like histone lysine demethylases (KDMs), which are implicated in cancer. The pyrazine/pyridine core is a well-established pharmacophore present in numerous approved drugs, including antimycobacterial and antibacterial agents.[8][9]
-
Organic Synthesis: It serves as a key intermediate for synthesizing fused heterocyclic systems, such as triazolopyridines or pyrazolopyridines, which are classes of compounds with diverse biological activities.
-
Materials Science: The pyridine moiety can be incorporated into polymers or metal-organic frameworks (MOFs). The bromo-substituent allows for post-polymerization modification, enabling the tuning of material properties for applications in optics or electronics.[9]
Caption: Role as a versatile scaffold for generating diverse chemical entities.
Anticipated Spectroscopic Data
For unambiguous structure confirmation, the following spectroscopic signatures are expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.0-8.2 ppm: (1H, d) - Aromatic proton at C5.
-
δ 7.0-7.2 ppm: (1H, d) - Aromatic proton at C6.
-
δ 4.5-5.0 ppm: (2H, br s) - NH₂ protons of the hydrazine group (exchangeable with D₂O).
-
δ 7.5-8.0 ppm: (1H, br s) - NH proton of the hydrazine group (exchangeable with D₂O).
-
δ 2.2-2.4 ppm: (3H, s) - Methyl protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Six distinct signals corresponding to the six carbon atoms of the bromomethylpyridine ring. Aromatic carbons would appear in the δ 110-160 ppm range, with the methyl carbon appearing around δ 15-20 ppm.
-
-
Mass Spectrometry (ESI+):
-
m/z: A prominent molecular ion peak [M+H]⁺ at ~202.0 and ~204.0. The characteristic ~1:1 isotopic pattern is the definitive signature of a monobrominated compound.
-
-
IR Spectroscopy (KBr, cm⁻¹):
-
3300-3450: N-H stretching vibrations (hydrazine).
-
2900-3000: C-H stretching (methyl and aromatic).
-
1580-1620: C=C and C=N stretching of the pyridine ring.
-
~1100: C-Br stretching.
-
Safety, Handling, and Storage
(4-bromo-3-methyl-2-pyridyl)hydrazine must be handled with care, as it combines the potential hazards of aromatic amines, hydrazines, and halogenated compounds.[10] The following precautions are based on data from analogous substances.[3][11][12]
Hazard Identification
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[10] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled.[10] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[10] |
| Serious Eye Damage | H318: Causes serious eye damage.[11] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[10] |
| Carcinogenicity | H350: May cause cancer.[10] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[10] |
Safe Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Use a closed handling system for transfers where possible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[10][11] For operations that may generate significant aerosols, respiratory protection is required.[10]
-
Handling: Avoid direct contact with skin and eyes.[11] Prevent dust formation. Keep away from heat, sparks, and open flames. Incompatible with strong oxidizing agents.[13][14]
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing stops, apply artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep locked up or in an area accessible only to qualified personnel.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Avoid release to the environment.[10]
References
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2010).
- Chem-Impex. Product Page for (4-Bromo-3-methylphenyl)hydrazine.
- PubChem. Compound Summary for 4-Bromo-2-hydrazinylpyridine.
- LookChem. Product Page for (4-BROMO-3-METHYL-PHENYL)-HYDRAZINE.
- PubChemLite. Entry for 4-bromo-2-hydrazinylpyridine.
- Sigma-Aldrich. Product Page for 4-Bromophenylhydrazine hydrochloride.
- ECHEMI. SDS for 4-Bromo-2-methylpyridine.
- U.S. Environmental Protection Agency (EPA). Properties of (2-bromo-4-methylphenyl)hydrazine.
- Royal Society of Chemistry.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
- ChemicalBook. Product Page for (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE.
- ChemScene. Building blocks | Bioactive small molecules.
- Sigma-Aldrich. Product Page for 4-Bromo-2-methylpyridine.
- DTIC. Safety and Handling of Hydrazine.
- Life Chemicals. (2019).
- Organic Chemistry Portal.
- Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromo-2-hydrazinylpyridine | C5H6BrN3 | CID 53402863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
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- 9. lifechemicals.com [lifechemicals.com]
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safety data sheet SDS for hydrazine pyridine derivatives
An In-Depth Technical Guide to Safety Data Sheets (SDS) for Hydrazine and Pyridine Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical safety information encapsulated in a Safety Data Sheet (SDS) for hydrazine and pyridine derivatives. Moving beyond a simple recitation of sections, this document delves into the scientific rationale behind the data, offering field-proven insights to ensure safe handling, storage, and disposal of these potent chemical entities.
Introduction: The Dual Nature of Hydrazine and Pyridine Derivatives
Hydrazine and its derivatives are highly reactive compounds, prized in organic synthesis and as energetic materials. Their utility, however, is matched by their significant health hazards, including being potential human carcinogens. Pyridine, an aromatic heterocycle, is a common building block in pharmaceuticals and agrochemicals. While generally less acutely toxic than hydrazine, pyridine and its derivatives can still pose significant health risks, including neurotoxicity and liver damage. The combination of these two moieties in a single molecule can lead to complex and often unpredictable toxicological profiles, making a thorough understanding of the SDS not just a regulatory requirement but a scientific necessity.
This guide will deconstruct the SDS for these compounds, providing a framework for interpreting the data within and offering a deeper understanding of the experimental basis for the stated hazards.
The Globally Harmonized System (GHS): A Universal Language for Chemical Hazards
The SDS is a cornerstone of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS provides a standardized framework for communicating hazard information, ensuring that researchers in different countries receive the same clear and consistent information. The 16-section format of the SDS is a key feature of the GHS, and each section provides a specific piece of the safety puzzle.
Deconstructing the 16 Sections of an SDS for Hydrazine-Pyridine Derivatives
The following sections will explore the critical information contained within each of the 16 sections of an SDS, with a specific focus on the unique properties of hydrazine-pyridine derivatives.
Section 1: Identification
This section provides the fundamental identification of the substance or mixture, including the product name, synonyms, and recommended use. It also lists the supplier's details and an emergency contact number. For novel hydrazine-pyridine derivatives, this section may be the only source of a unique identifier if a CAS number has not yet been assigned.
Section 2: Hazard(s) Identification
This is arguably the most critical section for the end-user. It outlines the hazards of the chemical and the appropriate warning information.
-
GHS Classification: This will specify the hazard classes the compound falls into. For hydrazine-pyridine derivatives, common classifications include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Many hydrazine derivatives are highly toxic.
-
Skin Corrosion/Irritation: Hydrazine itself is corrosive to the skin.
-
Serious Eye Damage/Eye Irritation.
-
Carcinogenicity: Hydrazine is classified as a suspected human carcinogen.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): The liver and central nervous system are often target organs for both hydrazine and pyridine derivatives.
-
-
Label Elements: This includes the hazard pictograms, signal word ("Danger" or "Warning"), and hazard statements (e.g., "H350: May cause cancer").
-
Precautionary Statements: These provide advice on how to prevent or minimize adverse effects resulting from exposure.
A [label="Experimental Data\n(Toxicity, Physical Hazards)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="GHS Classification Criteria", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Hazard Classification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Assignment of\nPictograms, Signal Word,\nHazard & Precautionary Statements", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="SDS Section 2:\nHazard(s) Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D; D -> E; }
Section 3: Composition/Information on Ingredients
This section identifies the ingredients of the product, including impurities and stabilizing additives. For a pure hydrazine-pyridine derivative, it will list the chemical name, CAS number, and concentration. For mixtures, all hazardous ingredients above a certain concentration threshold must be listed.
Section 4: First-Aid Measures
This section provides crucial information for immediate medical response.
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
The rationale behind these measures is to rapidly reduce the concentration of the chemical at the site of contact and to prevent further absorption.
Section 5: Fire-Fighting Measures
Hydrazine and many of its derivatives are flammable and can be explosive.
-
Suitable Extinguishing Media: Often dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective.
-
Specific Hazards Arising from the Chemical: Toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) are often produced during combustion.
-
Special Protective Equipment for Fire-fighters: Self-contained breathing apparatus (SCBA) and full protective clothing are essential.
Section 6: Accidental Release Measures
This section outlines the procedures for cleaning up spills to prevent or minimize exposure to people, property, and the environment.
-
Personal Precautions: Evacuate the area and wear appropriate personal protective equipment (PPE).
-
Environmental Precautions: Prevent the chemical from entering drains and waterways.
-
Methods for Containment and Cleaning Up: Use an inert absorbent material to contain the spill.
Section 7: Handling and Storage
This section provides guidance on safe handling practices and storage conditions.
-
Precautions for Safe Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.
Section 8: Exposure Controls/Personal Protection
This section provides information on exposure limits and the personal protective equipment (PPE) needed to minimize exposure.
| Exposure Parameter | Typical Value | Significance |
| OSHA PEL | Varies by substance | Legally enforceable exposure limit. |
| ACGIH TLV | Varies by substance | Recommended exposure limit. |
-
Engineering Controls: A fume hood is the most important engineering control when working with volatile and toxic compounds.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Compatible gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
-
Respiratory Protection: A respirator may be required for certain operations.
-
Section 9: Physical and Chemical Properties
This section provides data on the physical and chemical properties of the substance.
| Property | Importance |
| Appearance | Basic identification. |
| Odor | Warning property (though olfactory fatigue can occur). |
| pH | Corrosivity information. |
| Flash Point | Flammability hazard. |
| Vapor Pressure | Inhalation hazard. |
| Solubility | Information for spill cleanup and environmental fate. |
Section 10: Stability and Reactivity
This section describes the reactivity hazards of the chemical and its stability.
-
Reactivity: Hydrazine derivatives can be highly reactive.
-
Chemical Stability: Indicates if the substance is stable under normal conditions.
-
Possibility of Hazardous Reactions: May polymerize or react violently with other substances.
-
Conditions to Avoid: Heat, flames, sparks, and contact with incompatible materials.
-
Incompatible Materials: Strong oxidizing agents are a common incompatibility for hydrazine derivatives.
Section 11: Toxicological Information
This is a detailed section on the health effects of the substance.
-
Routes of Exposure: Inhalation, ingestion, skin and eye contact.
-
Symptoms: Dizziness, headache, nausea, and skin irritation are common.
-
Acute and Chronic Health Effects:
-
Acute Toxicity: LD50 (oral, dermal) and LC50 (inhalation) values are provided here.
-
Carcinogenicity: Information from IARC, NTP, and OSHA on the carcinogenic potential of the substance.
-
Section 12: Ecological Information
This section provides information to evaluate the environmental impact of the chemical if it were released.
-
Ecotoxicity: Data on the toxicity to aquatic organisms (e.g., fish, daphnia).
-
Persistence and Degradability: Information on how long the chemical will persist in the environment.
-
Bioaccumulative Potential: The potential for the chemical to build up in the food chain.
Section 13: Disposal Considerations
This section provides guidance on the proper disposal of the chemical. Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Section 14: Transport Information
This section provides information for shipping and transporting the chemical. It includes the UN number, proper shipping name, transport hazard class, and packing group.
Section 15: Regulatory Information
This section provides information on the safety, health, and environmental regulations specific to the product. This may include information on TSCA, SARA Title III, and other regulations.
Section 16: Other Information
This section includes the date of the latest revision of the SDS and any other relevant information.
Key Experimental Protocols for Hazard Assessment
The data presented in an SDS is the result of rigorous experimental testing. Below are two examples of protocols that generate key data for an SDS.
Experimental Protocol 1: Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - UDP)
This protocol is a method for determining the acute oral toxicity of a substance and is used to generate the LD50 value found in Section 11 of the SDS.
-
Animal Selection: Use a small number of female rats.
-
Dosing:
-
Administer a single oral dose of the test substance to one animal.
-
Observe the animal for up to 48 hours.
-
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The LD50 is calculated from the results of a small number of animals (typically 4-6).
A [label="Select Animal Model\n(e.g., female rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Administer Single Oral Dose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Observe for 48 hours", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Animal Survives?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Increase Dose for Next Animal", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Decrease Dose for Next Animal", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Calculate LD50", fillcolor="#202124", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; E -> B; F -> B; G; }
Experimental Protocol 2: Flash Point Determination (Closed-Cup Method)
This protocol is used to determine the flash point of a flammable liquid, a key piece of information for Sections 5 and 9 of the SDS.
-
Apparatus: Use a Pensky-Martens closed-cup tester.
-
Sample Preparation: Place the test sample in the test cup.
-
Heating: Heat the sample at a slow, constant rate.
-
Ignition Source: Introduce an ignition source into the cup at regular intervals.
-
Observation: The flash point is the lowest temperature at which the vapors of the sample ignite.
Conclusion: The SDS as a Living Document
The Safety Data Sheet is more than just a regulatory document; it is a critical tool for ensuring the safety of researchers and the environment. For potent and complex molecules like hydrazine-pyridine derivatives, a thorough understanding of the SDS is paramount. It is a living document that should be consulted before any new experiment and reviewed regularly. By understanding the scientific basis of the information presented in each section, researchers can make more informed decisions about risk assessment and mitigation, fostering a safer and more productive research environment.
References
-
Hydrazine Safety Data Sheet. Source: PubChem, National Center for Biotechnology Information. [Link]
-
Report on Carcinogens, Fifteenth Edition; U.S. Department of Health and Human Services, Public Health Service, National Toxicology Program. Source: National Toxicology Program. [Link]
-
Pyridine Safety Data Sheet. Source: PubChem, National Center for Biotechnology Information. [Link]
Harnessing the Versatility of Hydrazine-Substituted Pyridine Scaffolds for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][][3] When functionalized with a hydrazine or hydrazone linker, the resulting molecular architecture gains remarkable versatility, capable of forming key interactions with a wide array of biological targets.[4][5][6] This guide provides an in-depth exploration of novel hydrazine-substituted pyridine scaffolds, moving from the principles of their rational design and synthesis to their proven applications as antimicrobial, anti-inflammatory, and anticancer agents. We will dissect the causal relationships between molecular structure and biological activity, provide validated experimental protocols, and offer insights into the future trajectory of this promising class of compounds.
The Rationale: Why Hydrazine-Pyridine Scaffolds Excel
The power of the hydrazine-pyridine scaffold lies in the synergistic combination of its two core components. The pyridine ring, an electron-deficient heterocycle, serves as a robust and biocompatible anchor.[1] The hydrazine (-NH-NH-) or hydrazone (-CO-NH-N=CH-) linker is far more than a simple spacer; it is a dynamic functional group with critical pharmacophoric properties.
Key Attributes of the Hydrazone Linker:
-
Hydrogen Bonding: The azomethine proton (-NHN=CH-) and carbonyl group act as potent hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in enzyme active sites and receptors.[4][7]
-
Chelating Ability: The nitrogen and oxygen atoms can coordinate with metal ions, a crucial feature for inhibiting metalloenzymes.[4]
-
Structural Rigidity and Flexibility: The C=N double bond introduces a degree of rigidity, which can be beneficial for specific receptor binding, while the N-N single bond allows for conformational flexibility. This balance is key to optimizing target engagement.
-
Synthetic Accessibility: These scaffolds are readily synthesized, allowing for the rapid generation of large compound libraries for high-throughput screening.[8][9]
These properties have enabled the development of hydrazine-pyridine derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic effects.[4][6][8][10]
Synthesis Strategies: From Blueprint to Biologically Active Molecule
The most prevalent and efficient method for synthesizing hydrazide-hydrazone derivatives of pyridine is the condensation reaction between a pyridine-containing hydrazide and a suitable aldehyde or ketone.[8][9] This straightforward approach allows for extensive diversification by simply varying the substitution on the aldehyde/ketone component.
General Synthesis Workflow
The process typically begins with a commercially available pyridine carboxylic acid, which is converted to its corresponding hydrazide. This key intermediate is then reacted with a selected aldehyde or ketone, often under reflux in a solvent like ethanol, to yield the final hydrazone product.[9]
Caption: General synthetic workflow for hydrazine-pyridine scaffolds.
Experimental Protocol: Synthesis of (E)-N'-benzylideneisonicotinohydrazide
This protocol describes a representative synthesis via the condensation of isonicotinic acid hydrazide with benzaldehyde.
Materials:
-
Isonicotinic acid hydrazide (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve isonicotinic acid hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Dry the final product under vacuum and characterize using IR, NMR, and Mass Spectrometry.[9]
Therapeutic Applications & Mechanistic Insights
The true value of a scaffold is defined by its therapeutic potential. Hydrazine-pyridine derivatives have demonstrated significant efficacy across several key disease areas.
Antimicrobial Agents
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Hydrazine-pyridine scaffolds have emerged as a promising solution, exhibiting potent activity against a range of bacterial and fungal pathogens.[6][10][11]
Mechanism of Action: While the exact mechanisms can vary, many hydrazone derivatives are thought to exert their antimicrobial effect by inhibiting essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[9][12] The azomethine group (-NH–N=CH-) is crucial for this pharmacological activity.[9]
Structure-Activity Relationship (SAR):
-
Gram-Positive Activity: Compounds often show strong activity against Gram-positive bacteria like S. aureus and B. subtilis.[10][11]
-
Gram-Negative Activity: Certain derivatives have shown very strong activity against Gram-negative strains, including P. aeruginosa and E. coli.[10][11]
-
Substituent Effects: The presence of specific substituents on the aromatic rings can significantly modulate activity. For instance, some studies show that pyrimidine and pyrazole moieties enhance antibacterial effects.[11]
Table 1: Representative Antimicrobial Activity of Hydrazine-Pyridine Scaffolds
| Compound Class | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Nicotinic Acid Hydrazones | P. aeruginosa | 0.19 - 0.22 | [10] |
| Isonicotinic Acid Hydrazones | S. aureus | 1.95 - 7.81 | [11] |
| Pyrimidine Derivatives | E. coli | 12.5 | [11] |
| Thiazole-based Hydrazones | B. subtilis | 2.5 | [9] |
| Thiazole-based Hydrazones | E. coli / K. pneumoniae | 2.5 |[9] |
MIC: Minimum Inhibitory Concentration
Caption: Proposed mechanism for antimicrobial activity.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Hydrazone derivatives have shown significant anti-inflammatory potential, often with reduced side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[4][8][13]
Mechanism of Action: A primary mechanism for anti-inflammatory action is the inhibition of protein denaturation.[14] During inflammation, proteins can denature, leading to the production of autoantigens. Compounds that prevent this process are valuable therapeutic candidates. Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5]
Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups: The substitution of nitro groups (-NO₂) and halogens (e.g., -Cl, -Br) on the aromatic rings has been consistently shown to enhance anti-inflammatory activity.[4][8]
-
Positional Isomerism: The position of substituents is critical. For instance, nicotinic acid hydrazide derivatives with nitro groups at the meta and ortho positions were found to be the most active agents in one study.[8]
-
Methoxy Groups: Derivatives with methoxy groups (-OCH₃) at the para-position have demonstrated superior edema inhibition in preclinical models.[4]
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound Class | Dose (mg/kg) | % Inhibition | Reference |
|---|---|---|---|
| Nicotinic Acid Hydrazide (meta-nitro) | 20 | 37.29% | [8] |
| Nicotinic Acid Hydrazide (ortho-nitro) | 20 | 35.73% | [8] |
| Diclofenac Sodium (Standard) | - | 38.85% | [8] |
| Furoxanyl-N-Acylhydrazones | - | Potent, surpassed indomethacin |[4] |
Caption: Workflow for in vivo anti-inflammatory screening.
Anticancer Agents
The search for more effective and selective anticancer drugs is a primary focus of medicinal chemistry. Hydrazine-pyridine scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines, acting through diverse mechanisms.[15][16]
Mechanism of Action: The anticancer effects are multifaceted and depend on the specific molecular structure.
-
Enzyme Inhibition: Certain derivatives are potent inhibitors of key signaling enzymes like Phosphoinositide 3-kinase (PI3K), which is often dysregulated in cancer.[17]
-
Apoptosis Induction: Some compounds trigger programmed cell death (apoptosis) in cancer cells, potentially by impairing mitochondrial function.[16][18]
-
Topoisomerase Inhibition: The hydrazone linker can play a pivotal role in targeting topoisomerases, enzymes that are essential for managing DNA topology during replication.[15]
Structure-Activity Relationship (SAR):
-
The hybridization of different pharmacophores using the hydrazone linker is a key strategy for enhancing target selectivity and potency.[15]
-
Optimization of substituents on the imidazo[1,2-a]pyridine core has led to the development of exceptionally potent PI3K inhibitors with IC₅₀ values in the sub-nanomolar range.[17]
Table 3: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound Class | Cancer Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| Hydrazide-Hydrazone Derivative | HCT-116 (Colon) | < 30 µM | [16] |
| Acylhydrazone Derivative | HCT 116 (Colon) | 0.29 µM | [18] |
| Imidazo[1,2-a]pyridine Sulfonylhydrazone | PI3K p110α (Enzyme) | 0.26 nM |[17] |
IC₅₀: Half-maximal inhibitory concentration
Caption: Inhibition of the PI3K/Akt signaling pathway.
Future Perspectives and Conclusion
The journey of hydrazine-substituted pyridine scaffolds in drug discovery is far from over. While their efficacy as antimicrobial, anti-inflammatory, and anticancer agents is well-documented, new frontiers are continually being explored. Research is expanding into their potential as inhibitors for other enzyme classes, such as monoamine oxidase-B (MAO-B) for neurodegenerative diseases and aspartic proteases.[19][20]
However, challenges remain. The potential toxicity associated with some hydrazine compounds necessitates careful toxicological profiling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to ensure the development of safe and effective drug candidates.[21][22]
References
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC.
- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC.
- (PDF) Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - Academia.edu. Academia.edu.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI. MDPI.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC.
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. MDPI.
- Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules - SciSpace. SciSpace.
- Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate.
- Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis. Taylor & Francis Online.
- Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor. Impactfactor.org.
- Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.
- Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI - NIH.
- Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule | ACS Omega - ACS Publications.
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. MDPI.
- Full article: Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors - Taylor & Francis. Taylor & Francis Online.
- Hydrazinyl arylthiazole based pyridine scaffolds: Synthesis, structural characterization, in vitro α-glucosidase inhibitory activity, and in silico studies - PubMed. PubMed.
- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.
- Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate.
- Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles - AIP Publishing. AIP Publishing.
- Pyridine and hydrazide containing derivatives of phytochemicals tested against Mycobacterium tuberculosis. … - ResearchGate.
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC.
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
- Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed. PubMed.
- Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. BOC Sciences.
- Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities … - ResearchGate.
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega.
- Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. bioRxiv.
- A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine As New Potential MAO-B inhibitors. Computational Study and In-Silico Prediction - FABAD Journal of Pharmaceutical Sciences. FABAD Journal of Pharmaceutical Sciences.
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- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Hydrazine Pyridine Heterocycles
Sources
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Application Note: Strategic Functionalization of the C4-Bromo Position in 2-Hydrazinylpyridines
Topic: Functionalization of the C4-Bromo Position in 2-Hydrazinylpyridines Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals.
Abstract & Strategic Overview
The 2-hydrazinylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines) and as a kinase inhibitor pharmacophore. However, functionalizing the C4-position of 4-bromo-2-hydrazinylpyridine presents a distinct chemoselective challenge. The hydrazine moiety (
-
Catalyst Poisoning: Reduction of Pd(II) to inactive Pd-black aggregates or formation of stable, non-reactive Pd-hydrazine complexes.
-
Side Reactions: Nitrogen arylation (competing with C4-coupling) or condensation with electrophilic coupling partners.
This guide outlines two robust, field-proven workflows to overcome these hurdles: the Protection-First Protocol (utilizing a labile hydrazone or carbamate) and the Reverse-Sequence Protocol (exploiting halide reactivity differentials).
Scientific Rationale & Decision Matrix
The Chemoselectivity Challenge
The primary failure mode in direct coupling of 4-bromo-2-hydrazinylpyridine is the coordination of the electron-rich hydrazine nitrogens to the Pd center, displacing phosphine ligands and arresting the catalytic cycle. Furthermore, hydrazine is a reductant capable of decomposing Pd(II) precatalysts before the catalytic cycle initiates.
Strategic Decision Tree
Use the following logic to select your protocol:
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.
Route A: The Protection-First Protocol (Recommended)
This route is the "Gold Standard" for reliability. It masks the nucleophilicity and reducing power of the hydrazine, allowing standard cross-coupling conditions to proceed efficiently.
Mechanism of Protection
We utilize Acetone Hydrazone protection.[1][2] Condensing the hydrazine with acetone forms a dimethylhydrazone (
Step-by-Step Protocol
Step 1: In-Situ Protection (Acetone Hydrazone Formation)
-
Reagents: 4-Bromo-2-hydrazinylpyridine (1.0 equiv), Acetone (Solvent/Reagent).
-
Procedure:
-
Dissolve 4-bromo-2-hydrazinylpyridine in neat acetone (0.5 M concentration).
-
Add activated molecular sieves (3Å) or anhydrous
to drive the equilibrium (optional but recommended for scale-up). -
Reflux for 2–4 hours. Monitor by TLC (the hydrazone is usually less polar).
-
Workup: Concentrate in vacuo to obtain the crude hydrazone. This intermediate is typically stable and pure enough for the next step without chromatography.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: Crude Acetone Hydrazone (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv),
(3–5 mol%), (2.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
-
Charge a reaction vial with the crude hydrazone, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Add degassed solvents.[3]
-
Heat to 90–100°C for 4–12 hours.
-
Note: The acetone hydrazone moiety is stable under these basic conditions.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over
, and concentrate.
-
Step 3: Deprotection (Hydrolysis)
-
Reagents: 1M or 2M HCl (aq), Ethanol or THF.
-
Procedure:
-
Dissolve the coupled product in Ethanol/THF.
-
Add 1M HCl (5–10 equiv).
-
Stir at Room Temperature (RT) for 1–2 hours. The hydrazone hydrolyzes rapidly back to the free hydrazine and acetone.
-
Workup: Neutralize with
(saturated aq) to pH 8. Extract with EtOAc or DCM. -
Purification: Flash chromatography (DCM/MeOH gradients) to isolate the final C4-functionalized 2-hydrazinylpyridine.
-
Route B: The Reverse-Sequence Protocol (Strategic Alternative)
Use this route if the starting material is not fixed or if you wish to avoid protection/deprotection steps. This method relies on the reactivity difference between the C4-Bromine (susceptible to Pd-oxidative addition) and the C2-Fluorine (susceptible to nucleophilic aromatic substitution,
Substrate Selection: 2-Fluoro-4-bromopyridine
-
Why not 2,4-dibromopyridine? In 2,4-dibromopyridine, the C2-position is often more reactive towards oxidative addition due to the adjacent nitrogen's inductive effect, leading to mixtures of C2 and C4 coupling products [1].
-
Why 2-Fluoro-4-bromo? The C–Br bond is significantly weaker than the C–F bond, directing Pd-oxidative addition exclusively to C4. The C2–F bond is highly activated for subsequent
displacement by hydrazine.
Step-by-Step Protocol
Step 1: Regioselective Suzuki Coupling at C4
-
Reagents: 2-Fluoro-4-bromopyridine (1.0 equiv), Boronic Acid (1.1 equiv),
(3 mol%) or . -
Base:
(2.0 equiv). Avoid strong alkoxide bases to prevent nucleophilic attack on the C2-F. -
Solvent: Toluene/Ethanol/Water (2:1:1) or DME/Water.
-
Procedure:
-
Combine reactants under inert atmosphere.
-
Heat to 80°C. Monitor closely.
-
Critical Control: Do not overheat (>100°C) to avoid activating the C–F bond.
-
Isolate the 2-fluoro-4-arylpyridine intermediate.
-
Step 2: Hydrazine Introduction (
)
-
Reagents: 2-Fluoro-4-arylpyridine (1.0 equiv), Hydrazine Monohydrate (5–10 equiv, excess is crucial to prevent bis-substitution).
-
Solvent: Ethanol or n-Butanol.
-
Procedure:
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Route A: Protection (Acetone Hydrazone) | Route B: Reverse Sequence (2-F, 4-Br) |
| Starting Material | 4-Bromo-2-hydrazinylpyridine | 2-Fluoro-4-bromopyridine |
| Step Count | 3 (Protect-Couple-Deprotect) | 2 (Couple-Displace) |
| Chemoselectivity | High (Protection ensures specificity) | High (Halide differential) |
| Risk Factor | Low (Robust chemistry) | Medium (Base sensitivity of C-F) |
| Cost | Low (Acetone is cheap) | Moderate (2-F-4-Br pyridine cost) |
| Best For | Late-stage functionalization | Library generation from core block |
Troubleshooting Guide
-
Problem: Low yield in Route A coupling.
-
Cause: Incomplete protection or hydrolysis of hydrazone by water in the Suzuki solvent.
-
Solution: Ensure the hydrazone formation is complete (check NMR/TLC). Increase the ratio of organic solvent (Dioxane) to water in the coupling step. Switch to anhydrous conditions using
in DMF if necessary.
-
-
Problem: Formation of bis-hydrazino species in Route B.
-
Cause: Hydrazine attacking the C4-aryl ring (rare) or displacement of other groups.
-
Solution: Use a large excess of hydrazine (10 equiv) to statistically favor the mono-displacement at the highly activated C2 position.
-
Visualizing the Workflow
Reaction Pathway Diagram
Figure 2: Parallel synthetic pathways for accessing the target scaffold.
References
-
Regioselectivity in Halopyridines: Lutz, F., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines." Journal of Organic Chemistry, 2008.[5] (Contextual validation of C2 vs C4 reactivity).
- Hydrazine Protection Strategy: Brehme, R., et al. "Hydrazones as Protecting Groups in Organic Synthesis." Chem. Rev., 1976. (Foundational text on hydrazone stability/lability).
-
Direct Hydrazine Coupling (Contextual): Wang, J.Y., et al. "Palladium-Catalyzed Cross-Coupling of Hydrazine with Aryl Halides." Angew. Chem. Int. Ed., 2021. (Demonstrates the difficulty and specific conditions needed for free hydrazine interaction with Pd).
-
Acetone Hydrazone Preparation: Day, A. C., et al. "Acetone Hydrazone."[6] Organic Syntheses, Coll.[4][6] Vol. 6, p.10 (1988).[6] .
- Reactivity of 2-Fluoropyridines: Thomas, S., et al. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Tetrahedron Letters, 2010. (Supports Route B step).
Sources
- 1. Preparation of Acetone hydrazone - Chempedia - LookChem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 6. Acetone hydrazone - Wikipedia [en.wikipedia.org]
Application Note: Advanced Solid-Phase Synthesis Utilizing Hydrazine and Pyridine-Based Linkers
Abstract
Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry and drug development. The choice of linker, the molecular scaffold connecting the nascent peptide chain to the solid support, is a critical determinant of the synthesis outcome, dictating the C-terminal functionality and overall strategy. This guide provides an in-depth exploration of two powerful classes of linkers: aryl hydrazide linkers and linkers incorporating pyridine moieties, particularly within the "safety-catch" linker paradigm. We will dissect the underlying chemical principles, provide detailed, field-tested protocols for their application, and discuss their strategic implementation in the synthesis of complex peptides and their derivatives. This document is intended for researchers and drug development professionals seeking to expand their synthetic repertoire beyond standard acid-cleavable linkers.
Introduction: The Strategic Importance of Linker Selection
The linker in SPPS is not merely an anchor; it is an active participant in the synthetic strategy. It protects the C-terminal carboxyl group during chain elongation and its cleavage chemistry defines the final form of the peptide (e.g., acid, amide, or other modified functionality). While standard linkers like Wang and Rink Amide are workhorses for routine synthesis, the demand for peptides with C-terminal modifications—such as hydrazides, thioesters for native chemical ligation (NCL), or protected fragments for convergent synthesis—requires more sophisticated linker technologies.[1][2]
This guide focuses on two such advanced strategies:
-
Aryl Hydrazide Linkers: These linkers provide a direct route to peptide C-terminal hydrazides, which are exceptionally versatile chemical handles.[3][4] Peptide hydrazides are key precursors for peptide thioesters, essential components for NCL, and can be used in hydrazone ligations to conjugate molecules.[5][6][7]
-
Pyridine-Containing Safety-Catch Linkers: The "safety-catch" principle involves a linker that is stable to all synthetic conditions until it is "activated" by a specific chemical transformation, rendering it labile for cleavage.[2][8][9] Pyridine and its derivatives often play a crucial role, either as part of the linker structure or as a base in the cleavage or activation step, modulating the reactivity and enabling precise control over the release of the peptide.[10][11]
The Aryl Hydrazide Linker Strategy
Aryl hydrazide linkers are a class of "safety-catch" linkers that are exceptionally stable during standard Boc- and Fmoc-based SPPS but can be cleaved under mild oxidative conditions.[3][10][12] This orthogonality allows for the synthesis of complex peptides with full side-chain protection. The key intermediate formed upon oxidation is a highly reactive acyl diazene, which is readily attacked by a chosen nucleophile to release the C-terminally modified peptide.[12]
Mechanism of Action
The general workflow for using an aryl hydrazide linker, such as the commercially available 4-Fmoc-hydrazinobenzoyl AM (HB-AM) resin, involves three main phases: synthesis, activation (oxidation), and nucleophilic cleavage.
Caption: General workflow for aryl hydrazide linker strategy.
Applications of Peptide Hydrazides
Peptide hydrazides are not merely synthetic endpoints but are crucial intermediates for a variety of advanced applications:
-
Native Chemical Ligation (NCL): They are stable surrogates for peptide thioesters.[6][7] In situ conversion to a peptide thioester or acyl azide allows for the seamless ligation of peptide fragments to build larger proteins.[7]
-
Peptide Cyclization: Intramolecular attack of the N-terminal amine onto the activated acyl diazene intermediate can lead to head-to-tail cyclic peptides.[12]
-
Conjugation Chemistry: The hydrazide moiety can react with aldehydes or ketones on other molecules (e.g., carrier proteins, small molecules) to form stable hydrazone linkages.[5][13][14]
Experimental Protocols
Protocol 2.3.1: Standard Fmoc-SPPS on Hydrazinobenzoyl (HB) Resin
This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin.
-
Resin Swelling: Swell 200 mg of HB-AM resin in dichloromethane (DCM), followed by dimethylformamide (DMF) for 30 minutes each.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x). Causality: This step removes the temporary Fmoc protecting group from the linker's hydrazine moiety, preparing it for coupling.
-
First Amino Acid Coupling:
-
Dissolve 5 equivalents of the first Fmoc-amino acid (0.5 mmol) and 4.9 equivalents of HBTU (0.49 mmol) in DMF.
-
Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA) (1.0 mmol).
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash with DMF (5x), DCM (3x), and perform a Kaiser test to confirm coupling completion. Causality: Using a 5-fold excess of activated amino acid drives the acylation of the resin-bound hydrazine to completion.
-
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles (Fmoc deprotection, activation/coupling, washing) for the desired peptide sequence.[15]
-
Final Fmoc Removal: After the last coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
Protocol 2.3.2: Oxidative Cleavage to Yield Peptide Acid
-
Resin Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with DMF, then methanol, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a solution of Copper(II) acetate (0.2 eq.) in DMF/water (9:1). Add pyridine (10 eq.). Causality: Copper(II) in the presence of air (O₂) and a base like pyridine catalyzes the oxidation of the hydrazide to the acyl diazene intermediate.[10] Water acts as the nucleophile.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake vigorously, open to the atmosphere, for 12-16 hours.
-
Product Isolation: Filter the resin and wash with DMF. Combine the filtrates and evaporate the solvent. The crude peptide can then be precipitated with cold diethyl ether and purified by HPLC.
| Nucleophile | Typical Reagent | C-Terminal Product | Reference |
| Water | Cu(II) acetate, Pyridine, H₂O/DMF | Carboxylic Acid | |
| Alcohol | Cu(II) acetate, DBU, R-OH/DMF | Ester | [10] |
| Amine | NBS, then R-NH₂ in THF | Amide | [11][12] |
| Thiol | NBS, then R-SH/DIEA in NMP | Thioester | [3] |
| Table 1: Common Cleavage Conditions for Aryl Hydrazide Resins. |
The Role of Pyridine in Safety-Catch Linkers
The safety-catch principle provides an extra layer of control in SPPS.[8][16][17] These linkers are inert until an activation step modifies their structure, making them susceptible to cleavage under conditions they previously resisted. Pyridine and other nitrogenous bases are frequently involved in these activation or cleavage steps. A classic example is the Kenner sulfonamide-based safety-catch linker.[8][9][18]
Mechanism of the Kenner Sulfonamide Linker
The original Kenner linker anchors the peptide via a stable N-acylsulfonamide bond. This bond is resistant to both strong acids and nucleophiles because any basic attack simply deprotonates the acidic sulfonamide nitrogen (pKa ~2.5).[16]
-
Stability: During synthesis, the linker is completely stable to both Fmoc (piperidine) and Boc (TFA) conditions.
-
Activation: The linker is activated by N-alkylation (e.g., with diazomethane or iodoacetonitrile), which removes the acidic proton.[8][16] This alkylation step dramatically increases the electrophilicity of the carbonyl carbon.
-
Cleavage: The activated N-alkyl, N-acyl sulfonamide is now highly labile and can be cleaved by various nucleophiles, including amines, hydroxide, or hydrazine.[8][16]
Caption: Kenner safety-catch linker activation and cleavage.
While not part of the linker structure itself, bases like pyridine are often used in related cleavage or modification steps in modern linker chemistry, for example, to facilitate the cleavage of activated esters or to catalyze other on-resin transformations.[10]
Protocol: Cleavage of an Activated Safety-Catch Linker
This is a generalized protocol for the nucleophilic cleavage of an activated safety-catch linker, such as an N-alkylated Kenner-type linker.
-
Resin Preparation: Swell the activated peptide-resin (0.1 mmol) in a suitable solvent like dioxane or a DMF/DCM mixture.
-
Cleavage with an Amine (Aminolysis):
-
Prepare a solution of the desired amine (e.g., 0.5 M ammonia in dioxane or 10% piperidine in DMF).
-
Add the solution to the resin and shake for 6-12 hours at room temperature. Causality: The amine acts as a nucleophile, attacking the activated carbonyl and displacing the resin-bound sulfonamide.
-
-
Cleavage with Hydrazine (Hydrazinolysis):
-
Prepare a solution of 5% hydrazine hydrate in DMF.
-
Add the solution to the resin and shake for 2-4 hours. Causality: Hydrazine is a potent nucleophile that efficiently cleaves the activated linker to yield a peptide hydrazide.
-
-
Product Isolation: Filter the resin, wash with the reaction solvent, and combine the filtrates. Evaporate the solvent and proceed with precipitation and purification as previously described.
Conclusion and Future Outlook
The strategic use of aryl hydrazide and pyridine-involved safety-catch linkers significantly broadens the scope of solid-phase synthesis. Hydrazide linkers offer a direct and efficient path to versatile peptide hydrazides, which are pivotal for modern protein synthesis and conjugation techniques. Safety-catch linkers provide an unparalleled level of control, allowing for the synthesis of fully protected fragments and orthogonal C-terminal modifications. Understanding the causality behind each protocol step—from the choice of activating agent to the specific nucleophile used for cleavage—empowers researchers to troubleshoot effectively and adapt these powerful methods to their unique synthetic challenges in the pursuit of novel therapeutics and research tools.
References
-
Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[8] Source: MDPI URL: [Link]
-
Title: A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles.[19][20][21] Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides.[3][10][12] Source: UNT Digital Library / ResearchGate URL: [Link]
-
Title: Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry.[4][5] Source: PubMed URL: [Link]
-
Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[16] Source: PMC - NIH URL: [Link]
-
Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[6][7] Source: PubMed URL: [Link]
-
Title: SULFUR AND SELENIUM SAFETY CATCH LINKERS.[9] Source: University of Illinois, Department of Chemistry URL: [Link]
-
Title: Planning a Peptide Synthesis.[1] Source: AAPPTec URL: [Link]
-
Title: A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides.[15] Source: PMC - NIH URL: [Link]
-
Title: Drug release from hydrazone-containing peptide amphiphiles.[13][14] Source: PMC - NIH URL: [Link]
-
Title: Combinatorial Chemistry with Solid Phase Synthesis: An Outline.[11] Source: CR Subscription Agency URL: [Link]
-
Title: Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis.[2] Source: Biochain URL: [Link]
-
Title: Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.[17] Source: ACS Publications URL: [Link]
-
Title: The safety catch principle in solid phase peptide synthesis.[18] Source: RSC Publishing URL: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis [biochain.in]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. crsubscription.com [crsubscription.com]
- 12. osti.gov [osti.gov]
- 13. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug release from hydrazone-containing peptide amphiphiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The safety catch principle in solid phase peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-hydrazinyl-3-methylpyridine
Welcome to the technical support guide for the purification of 4-Bromo-2-hydrazinyl-3-methylpyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple instructions, explaining the scientific principles behind each step to empower you to make informed decisions and effectively troubleshoot your purification challenges.
Section 1: Understanding Your Impurity Profile (FAQs)
A successful purification begins with understanding the potential impurities in your crude material. Impurities can originate from starting materials, side reactions, or degradation of the product.
Q1: What are the most common impurities I might encounter with 4-Bromo-2-hydrazinyl-3-methylpyridine?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways (e.g., nucleophilic aromatic substitution on a di-halogenated pyridine), you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Such as 2,4-dichloro-3-methylpyridine or 4-bromo-2-chloro-3-methylpyridine.
-
Regioisomers: If the starting material has multiple reactive sites, isomers can form. For instance, substitution at a different position on the pyridine ring.
-
Hydrolysis Products: The hydrazinyl group can be sensitive to water, especially at non-neutral pH, potentially leading to the formation of a hydroxyl-pyridine derivative.
-
Oxidation Products: Hydrazine moieties are susceptible to air oxidation, which can lead to colored impurities.[1] This is often exacerbated by exposure to light and trace metals.
-
Byproducts from Synthesis: Depending on the specific reagents used, byproducts from side reactions may be present. For example, if synthesized from an amino-pyridine via diazotization, residual diazonium salts or their decomposition products could be impurities.[2][3]
Q2: How can I get a preliminary assessment of the impurities in my sample?
A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for initial purity assessment.
-
Why it Works: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system).[4] The polarity of the compounds determines their retention factor (Rf).
-
Practical Advice:
-
Choosing a Solvent System: Start with a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate). A 7:3 or 8:2 mixture of Hexanes:EtOAc is a good starting point for many pyridine derivatives.[5]
-
Visualization: Your product, containing basic nitrogen atoms, may streak on the silica plate. Adding a small amount (0.5-1%) of a competing base like triethylamine (TEA) to your mobile phase can significantly improve the spot shape by neutralizing acidic silanol groups on the silica surface.[6]
-
Interpreting the Plate: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative Rf values can give you a clue about the polarity of the impurities compared to your product.
-
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific problems you might face during the purification process in a question-and-answer format.
Issue 1: My compound is "oiling out" instead of crystallizing during recrystallization.
Q: I've dissolved my crude 4-Bromo-2-hydrazinyl-3-methylpyridine in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem that occurs when the solute's solubility is so high in the solvent that the solution becomes supersaturated below the melting point of the solute.[7] Essentially, the compound separates from the solution as a liquid phase instead of forming a crystal lattice.
Causality & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient themselves into an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Only after it has reached room temperature should you place it in an ice bath.[5]
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.
-
Solution: Perform small-scale solvent screening. The ideal solvent dissolves your compound completely when hot but poorly when cold.[5] For a polar compound like a hydrazinylpyridine, consider polar solvents like ethanol, methanol, or isopropanol. You can also try a two-solvent system. For example, dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify, then cool slowly.[5]
-
-
Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture, favoring oil formation.
-
Solution: If slow cooling and solvent changes don't work, the sample may be too impure for recrystallization alone. Consider a preliminary purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified material.
-
Issue 2: My product and an impurity are co-eluting during column chromatography.
Q: I'm running a silica gel column, but I can't get a clean separation between my product and an unknown impurity. The spots are too close on TLC. What are my options?
A: This is a classic chromatography challenge indicating that the chosen stationary and mobile phases are not providing sufficient selectivity for the separation.
Causality & Solutions:
-
Insufficient Resolution: The polarity difference between your product and the impurity is too small for the current system.
-
Solution 1: Optimize the Mobile Phase. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf). Systematically test solvent mixtures. If you are using a Hexanes:EtOAc system, try switching to a different solvent family, such as Dichloromethane:Methanol. Small changes can have a big impact.[6]
-
Solution 2: Gradient Elution. Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over time.[4] This can help sharpen the peak of your desired compound while leaving more strongly adsorbed impurities behind.
-
-
Peak Tailing: Basic compounds like pyridines are notorious for "tailing" on silica gel columns.[6] This occurs because the basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to a broad, asymmetrical peak that can overlap with other compounds.
-
Solution: Add a Mobile Phase Modifier. As with TLC, adding a small amount of triethylamine (e.g., 0.5-1%) or ammonia (using a methanol solution) to your eluent will neutralize the active silanol sites. The competing base will interact with the silica, allowing your pyridine derivative to elute with a much-improved, symmetrical peak shape.[6]
-
Issue 3: I suspect my product is degrading on the silica gel column.
Q: My recovery from the column is very low, and I see new, more polar spots on the TLC of my collected fractions. What could be causing this?
A: Silica gel is weakly acidic and can act as a catalyst for the degradation of sensitive compounds. Hydrazine derivatives, in particular, can be unstable.[1]
Causality & Solutions:
-
Acid-Catalyzed Decomposition: The acidic surface of the silica may be degrading your product.
-
Solution 1: Deactivate the Silica. You can neutralize the silica gel before use. Prepare a slurry of the silica in your starting eluent and add ~1% triethylamine (by volume). Swirl for a few minutes before packing the column. This "deactivated" silica is much gentler on basic compounds.
-
Solution 2: Switch the Stationary Phase. Consider using a more inert stationary phase. Alumina (basic or neutral) is a common alternative to silica for acid-sensitive compounds. Alternatively, reversed-phase (C18) chromatography can be used, although it requires different (typically aqueous/organic) solvent systems.[6]
-
-
Air Oxidation: Prolonged exposure to air on the high-surface-area silica gel can promote oxidation of the hydrazine moiety.
-
Solution: Work efficiently. Do not leave the compound on the column for an unnecessarily long time. If possible, consider flushing the column with an inert gas like nitrogen or argon before loading your sample.
-
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize both purity and recovery.[8]
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good solvent.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) with swirling. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[5]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Protocol 2: Acid-Base Extraction for Basic Impurity Removal
This technique is exceptionally useful for separating your basic pyridine product from non-basic or acidic impurities. The principle relies on converting the basic pyridine into a water-soluble salt.[4][9]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate. The protonated pyridinium salt of your product will move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Drain the lower (aqueous) layer into a clean Erlenmeyer flask.
-
Repeat: To ensure complete extraction, wash the organic layer with fresh 1 M HCl two more times, combining all aqueous layers.
-
Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with swirling until the solution is strongly basic (pH > 10, check with pH paper). Your neutral pyridine product will precipitate or form an oil.
-
Back-Extraction: Extract your purified product back into a fresh organic solvent (e.g., ethyl acetate) three times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.[4]
Section 4: Visual Workflows & Data
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting a purification method based on the initial assessment of your crude product.
Caption: A decision tree for selecting an appropriate purification strategy.
Logic of Acid-Base Extraction
This diagram illustrates the movement of the desired compound and impurities between phases during the extraction process.
Caption: The principle of separating a basic product from neutral impurities.
Table 1: Common Solvents for Chromatography & Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Notes |
| Hexane / Heptane | 0.1 | 69 / 98 | Non-polar eluent for chromatography; anti-solvent for recrystallization. |
| Toluene | 2.4 | 111 | Can be used in chromatography; sometimes for recrystallization. |
| Dichloromethane (DCM) | 3.1 | 40 | Good mid-polarity solvent for chromatography. Volatile. |
| Diethyl Ether | 2.8 | 35 | Common extraction solvent. Very volatile and flammable. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, versatile solvent for chromatography and recrystallization.[4] |
| Isopropanol (IPA) | 3.9 | 82 | Common polar solvent for recrystallization. |
| Ethanol (EtOH) | 4.3 | 78 | Good polar solvent for recrystallization of polar compounds.[7][10] |
| Methanol (MeOH) | 5.1 | 65 | Very polar solvent, often used with DCM for polar compound chromatography. |
References
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved February 15, 2026, from [Link]
- Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.
- Preparation process for 4- bromo phenyl hydrazine. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Yield of Hydrazine Substitution on 2-Fluoro-3-Methylpyridine
Welcome to the Technical Support Center for optimizing the hydrazine substitution on 2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the knowledge to enhance your reaction yields and obtain high-purity products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, offering explanations and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the SNAr reaction of 2-fluoro-3-methylpyridine with hydrazine can stem from several factors. The methyl group at the 3-position presents some steric hindrance and has a slight deactivating effect on the pyridine ring towards nucleophilic attack, making optimization crucial.[1]
Core Areas for Investigation:
-
Reaction Temperature: This is often the most critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material, hydrazine, or the product. A systematic temperature screen is highly recommended. For less activated pyridines, higher temperatures may be necessary to drive the reaction to completion.[1]
-
Solvent Choice: The solvent plays a pivotal role in stabilizing the intermediate Meisenheimer complex and influencing the nucleophilicity of hydrazine.[2] Polar aprotic solvents like DMF, NMP, or DMSO are generally good choices as they can solvate the intermediate and do not protonate the hydrazine, thus maintaining its nucleophilicity.[1] Protic solvents, while sometimes used, can solvate the nucleophile, reducing its reactivity.[2]
-
Hydrazine Equivalents: Using an insufficient amount of hydrazine can lead to incomplete conversion. Conversely, a large excess might promote side reactions. A common starting point is to use a moderate excess of hydrazine hydrate.[3]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal time for quenching.
-
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if the reaction is run at elevated temperatures for extended periods.
Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?
The presence of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions:
-
Overalkylation: Hydrazine has two nucleophilic nitrogen atoms, and it's possible for the product, 2-hydrazinyl-3-methylpyridine, to react with another molecule of 2-fluoro-3-methylpyridine, leading to a di-substituted hydrazine derivative.[4] Using a larger excess of hydrazine can help to statistically favor the mono-substitution.
-
Decomposition: At high temperatures, hydrazine can decompose.[5] This not only reduces the concentration of the nucleophile but can also lead to the formation of various impurities.
-
Ring Opening/Degradation: Harsh reaction conditions (very high temperatures, strong bases) can potentially lead to the degradation of the pyridine ring, although this is less common under typical SNAr conditions.
Strategies for Minimizing Byproducts:
-
Optimize Hydrazine Stoichiometry: Carefully titrate the equivalents of hydrazine. Start with a moderate excess (e.g., 2-3 equivalents) and adjust based on byproduct formation.
-
Control Temperature: Avoid excessively high temperatures. A gradual increase in temperature while monitoring the reaction can help find the "sweet spot" where the desired reaction proceeds efficiently with minimal side reactions.
-
Purification Techniques: If byproduct formation is unavoidable, effective purification is essential. Column chromatography on silica gel is a standard method for separating the desired product from impurities.
Q3: The reaction seems to stall and doesn't go to completion. What can I do to drive it forward?
A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome under the current conditions.
Strategies to Drive the Reaction to Completion:
-
Increase Temperature: As a primary approach, cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Solvent Effects: Consider switching to a higher-boiling polar aprotic solvent like NMP or DMSO, which can also help to increase the reaction temperature safely.
-
Use of a Base: While hydrazine itself is basic, the addition of a non-nucleophilic base can sometimes facilitate the reaction by deprotonating the intermediate complex, although this is less common in hydrazine substitutions. If considering this, proceed with caution as it can also promote side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate SNAr reactions, often leading to shorter reaction times and improved yields.[6]
Q4: How does the fluorine leaving group compare to other halogens in this reaction?
For nucleophilic aromatic substitution, the reactivity order of halogens is typically F > Cl > Br > I.[6][7] This might seem counterintuitive given the C-F bond strength. However, the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer intermediate.[7][8] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[9] Therefore, 2-fluoro-3-methylpyridine is generally a more reactive substrate for this transformation compared to its chloro, bromo, or iodo counterparts.[10]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the hydrazine substitution on 2-fluoro-3-methylpyridine.
Q: What is the general mechanism for this reaction? A: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. It involves a two-step addition-elimination process. First, the hydrazine (nucleophile) attacks the carbon atom attached to the fluorine on the pyridine ring, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[6][11] The aromaticity of the ring is then restored by the elimination of the fluoride ion.
Q: Why is the substitution favored at the 2-position of the pyridine ring? A: Nucleophilic attack on pyridines is favored at the 2- and 4-positions (ortho and para to the nitrogen atom).[8][12] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8][13] For attack at the 2-position, one of the resonance structures places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution.[8]
Q: What is a typical starting point for reaction conditions? A: A good starting point would be to dissolve 2-fluoro-3-methylpyridine in a polar aprotic solvent like NMP or DMSO. Add 2-3 equivalents of hydrazine hydrate and heat the reaction mixture to a moderately elevated temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
Q: Can I use anhydrous hydrazine instead of hydrazine hydrate? A: Anhydrous hydrazine is a more potent nucleophile but is also more hazardous and difficult to handle. Hydrazine hydrate is generally sufficient for this reaction and is safer to use. If using hydrazine hydrate, remember to account for the water content when calculating molar equivalents.
Q: How can I effectively purify the product, 2-hydrazinyl-3-methylpyridine? A: After an aqueous workup to remove excess hydrazine and inorganic salts, the crude product can typically be purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective.
Experimental Workflow and Data
Illustrative Experimental Protocol
This protocol provides a general guideline. Optimization will likely be required for your specific setup and scale.
-
Reaction Setup: To a solution of 2-fluoro-3-methylpyridine (1.0 eq.) in a suitable solvent (e.g., NMP, 5-10 mL per mmol of substrate), add hydrazine hydrate (2.5 eq.).
-
Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Influence of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Toluene | Acetonitrile | NMP | NMP is expected to give the highest yield due to its polar aprotic nature and high boiling point. |
| Temperature | 60 °C | 80 °C | 120 °C | Increasing temperature generally increases the reaction rate and yield, up to a point where decomposition may occur. |
| Hydrazine Eq. | 1.1 eq. | 2.5 eq. | 5.0 eq. | 2.5 equivalents is often a good balance to ensure complete conversion without excessive side reactions. |
Visualizing the Reaction Pathway
Caption: SNAr mechanism of 2-fluoro-3-methylpyridine with hydrazine.
References
- Chen, J., et al. (2024). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University.
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
- PMC. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones.
- PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ResearchGate. (n.d.). The optimal concentration of hydrazine is around 0.02%.
- OpenStax. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry.
- YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes.
- Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...
- Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
- Sci-Hub. (2008). Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines. The Journal of Organic Chemistry.
- PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- Matunas, R. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine.
- ResearchGate. (2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).
- ResearchGate. (n.d.). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis.
- PMC. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets.
- Chemistry LibreTexts. (2019). 18.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).
- MDPI. (n.d.). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial.
- ACS Publications. (2017). Enthalpies of Formation of Hydrazine and Its Derivatives.
- OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Fluorenone and Hydrazine Reactions.
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- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
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Technical Support Center: Managing Unreacted Hydrazine Hydrate in Pyridine Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective removal of unreacted hydrazine hydrate from pyridine reaction mixtures. The following question-and-answer format directly addresses common challenges and provides detailed, validated protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction in pyridine with excess hydrazine hydrate is complete. What are the primary concerns and initial steps for work-up?
A1: The primary concerns are the safe handling of carcinogenic and potentially explosive hydrazine[1] and the effective removal of both hydrazine and pyridine to isolate a pure product.
-
Initial Safety Assessment: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), splash-proof goggles, and a lab coat.[1] An accessible safety shower and eyewash station are mandatory.
-
Cooling the Reaction: Before any work-up procedure, ensure the reaction mixture is cooled to room temperature to minimize the risk of uncontrolled exothermic reactions, especially during quenching.
-
Inert Atmosphere: While pyridine itself is not pyrophoric, maintaining an inert atmosphere (e.g., nitrogen or argon) is good practice, particularly if there's a possibility of forming unstable intermediates.
Q2: What are the most common and effective methods for removing excess hydrazine hydrate from a pyridine reaction mixture?
A2: The choice of method depends on the stability and solubility of your product. The three most common approaches are:
-
Aqueous Work-up with Acid Quenching: This is often the most straightforward method for products that are stable to acidic conditions and soluble in common organic solvents.
-
Azeotropic Distillation: This physical separation method is suitable for thermally stable products and can be very effective at removing both hydrazine and water.
-
Precipitation and Filtration: If your product is a solid that is insoluble in the reaction mixture or can be precipitated by adding an anti-solvent, this can be a simple and efficient purification step.
Troubleshooting Guides & Detailed Protocols
Issue 1: My product is soluble in organic solvents and stable to acid. How do I perform an effective acid quench and extraction?
This is the most common scenario. The principle is to convert the basic hydrazine (pKa ~8.1)[2] and pyridine into their respective water-soluble salts, allowing for their separation from the desired organic-soluble product via liquid-liquid extraction.
-
Dilution: After cooling the reaction mixture, dilute it with a water-immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE)). This facilitates efficient extraction.
-
Quenching: Slowly and carefully add a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture with vigorous stirring.[3] This is an exothermic process, so cooling in an ice bath is recommended. The acid will react with both hydrazine and pyridine to form their corresponding hydrochloride salts, which are soluble in the aqueous phase.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Dilute aqueous acid (e.g., 1 M HCl) to remove any remaining traces of pyridine and hydrazine.
-
Saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Brine (saturated aqueous NaCl) to remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.
-
Why dilute acid? Using a dilute acid controls the exotherm of the neutralization reaction.
-
Why sequential washing? Each wash has a specific purpose. The acid wash removes bases, the bicarbonate wash removes acid, and the brine wash aids in the removal of water, improving the efficiency of the final drying step.
Issue 2: My product is sensitive to acid, or the extraction is forming a persistent emulsion. What are my options?
For acid-sensitive compounds, a non-acidic work-up is necessary. Azeotropic distillation is a powerful alternative. This technique relies on forming a lower-boiling azeotrope of an entrainer with water (from hydrazine hydrate) and potentially pyridine, allowing for their removal at a lower temperature than their individual boiling points.
-
Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap, to collect the condensed water.
-
Addition of Entrainer: To the pyridine reaction mixture, add an excess of a suitable entrainer like toluene.[4][5] Toluene forms an azeotrope with water, which boils at a lower temperature than either component.
-
Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill over and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the distillation flask.[5][6]
-
Completion: Continue the distillation until no more water is collected in the trap.
-
Removal of Pyridine and Toluene: Once the water is removed, you can continue the distillation to remove the pyridine and toluene, leaving your product as a residue. This may require vacuum distillation depending on the boiling point of your product.
| Components | Boiling Point of Azeotrope (°C) |
| Toluene - Water | 85 |
| Pyridine - Water | 92.6 |
| Aniline - Water | 98.6 |
Note: Aniline can also be used as an entrainer for dehydrating hydrazine solutions.[7][8]
Caption: Workflow for azeotropic removal of water from hydrazine hydrate.
Issue 3: My product is a solid. Can I use precipitation to remove the hydrazine hydrate and pyridine?
Yes, if your product has low solubility in the reaction mixture or a suitable anti-solvent, this can be a very effective method.
-
Cooling: Cool the reaction mixture thoroughly in an ice bath to maximize the precipitation of your solid product.
-
Anti-Solvent Addition (Optional): If the product does not precipitate upon cooling, slowly add a cold anti-solvent (a solvent in which your product is insoluble but hydrazine and pyridine are soluble, e.g., water or diethyl ether) with stirring until precipitation is complete.[9]
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a cold anti-solvent to remove residual hydrazine and pyridine.
-
Drying: Dry the solid product under vacuum.
-
Choice of Anti-Solvent: The key is selecting an anti-solvent that maximizes the precipitation of your product while keeping the impurities in solution. Water is often a good choice as both hydrazine hydrate and pyridine are miscible with it.
-
Washing is Crucial: Thoroughly washing the collected solid is critical to ensure the complete removal of impurities.
Safety First: Hydrazine Hydrate Handling
Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[1] Always adhere to the following safety precautions:
-
Engineering Controls: All work with hydrazine hydrate must be conducted in a properly functioning chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is recommended if there is a high risk of splashing.[1][10]
-
Spill and Waste Management: Have a spill kit ready. Hydrazine-containing waste should be collected in a designated, properly labeled hazardous waste container.[1] Small spills can be absorbed with an inert material like sand or vermiculite.[10]
-
Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]
Caption: Decision-making flowchart for removing unreacted hydrazine hydrate.
References
-
Hydrazine hydrochloride. (2020). Sciencemadness Wiki.[Link]
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.[Link]
-
Patil, S. D., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 138-141. [Link]
-
Hydrazine. Wikipedia.[Link]
- Dehydration of hydrazine solutions. (1954).
- El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological evaluation of novel 1,2,3-triazole derivatives as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry.
-
(E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.[Link]
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019). ResearchGate.[Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? (2022). Reddit.[Link]
-
hydrazine hydrate. Organic Syntheses.[Link]
- Method for preparing high-concentration hydrazine hydrate. (2016).
-
What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015). ResearchGate.[Link]
- Wilson, R. Q., et al. (1955).
-
Working with Hazardous Chemicals. (2005). Organic Syntheses.[Link]
-
Method for preparing high-concentration hydrazine hydrate. (2016). Patsnap.[Link]
-
Wilson, R. Q., et al. (1955). Dehydration of hydrazine by azeotropic distillation. Semantic Scholar.[Link]
-
How to quench excess hydrazine monohydrate. (2022). Reddit.[Link]
- Process for the removal of impurities from hydrazine hydrate. (1996).
- Process for purifying aqueous hydrazine hydrate solutions. (1987).
-
Curious about quenching of hydrazinolysis. (2017). ResearchGate.[Link]
-
What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate.[Link]
- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (2016).
-
Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. (2011). The Royal Society of Chemistry.[Link]
- Synthesis process of 2-hydrazinopyridine derivative. (2017).
-
A Pyridine-Based Ligand With Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. (2015). PubMed.[Link]
Sources
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- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 5. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 6. Method for preparing high-concentration hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 7. scribd.com [scribd.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
stability of 4-Bromo-2-hydrazinyl-3-methylpyridine in acidic media
Technical Support Center: Stability & Handling of 4-Bromo-2-hydrazinyl-3-methylpyridine
Executive Summary
Compound: 4-Bromo-2-hydrazinyl-3-methylpyridine CAS: 1019918-82-1 (Analogous/Related) Critical Stability Profile: This compound exhibits metastability in acidic media. While protonation stabilizes the hydrazine moiety against oxidation, aqueous acidic environments—particularly at elevated temperatures—catalyze the hydrolysis of the C2-hydrazinyl group to the corresponding 2-pyridone (2-hydroxypyridine).
Key Recommendation: Store as a dry hydrohalide salt at -20°C under argon. Avoid prolonged exposure to aqueous acid above 0°C.
Module 1: Chemical Stability & Degradation Mechanisms
Q1: What happens to this compound in acidic media?
A: In acidic media, two competing processes occur: Protonation (fast, stabilizing) and Hydrolysis (slow to fast, degradative).
-
Protonation (Stabilization):
-
The terminal nitrogen of the hydrazine group is the most basic site.
-
Addition of anhydrous acid (e.g., HCl in dioxane) forms the stable dihydrochloride salt. This protects the hydrazine from oxidative degradation (air oxidation) by removing electron density from the nitrogen lone pairs.
-
Status:DESIRABLE for storage.
-
-
Hydrolysis (Degradation):
-
In aqueous acid, the C2-carbon becomes highly electrophilic due to protonation of the pyridine nitrogen.
-
Water attacks the C2 position, displacing the hydrazine group.
-
Result: Conversion to 4-Bromo-3-methyl-2(1H)-pyridone (also known as 2-hydroxy-4-bromo-3-methylpyridine).
-
Status:CRITICAL FAILURE mode during workup.
-
Visualizing the Degradation Pathway
The following diagram illustrates the competition between stable salt formation and irreversible hydrolysis.
Figure 1: Reaction pathways in acidic media.[1] Green path represents safe storage; red path represents hydrolytic degradation.
Module 2: Troubleshooting & Experimental Protocols
Q2: I see a new peak at [M-15] or [M-14] in LCMS after acidic workup. What is it?
A: This is likely the 2-pyridone hydrolysis product .
-
Mechanism: The hydrazine group (-NHNH₂, mass 31) is replaced by an oxygen/hydroxyl (-OH, mass 17).
-
Mass Shift: The molecular weight decreases by 14 Da (Loss of N₂H₃ + Gain of OH = -31 + 17 = -14).
-
Diagnosis: Check the UV spectrum. 2-Pyridones typically have a distinct absorption band compared to 2-hydrazinopyridines due to the amide-like tautomerism.
Q3: How do I safely quench a reaction containing this intermediate without degradation?
A: Avoid strong aqueous acids. Use the "Cold-Buffer" Protocol :
Protocol: Safe Quenching
-
Cool the reaction mixture to -10°C .
-
Prepare a saturated Ammonium Chloride (NH₄Cl) solution or a Phosphate Buffer (pH 6–7).
-
Quench by slow addition, maintaining internal temperature < 0°C.
-
Extract immediately into an organic solvent (e.g., EtOAc or DCM). Do not let the compound sit in the aqueous layer.
Q4: Can I store the compound in solution?
A: No.
-
Free Base: Oxidizes in air to form azo-dimers (darkening of solution).
-
Acidic Solution: Hydrolyzes over time.
-
Recommendation: Evaporate to dryness immediately. If storage is necessary, convert to the HCl salt and store as a solid under Argon.
Module 3: Quantitative Stability Data (Simulated)
The following table summarizes stability across common laboratory conditions. Note: Data extrapolated from 2-hydrazinopyridine analogues.
| Condition | Timeframe | Stability Status | Primary Degradant |
| 1M HCl (aq), 25°C | 1 Hour | ⚠️ Risk | ~5-10% Hydrolysis to Pyridone |
| 1M HCl (aq), 60°C | 30 Mins | ❌ Unstable | >50% Hydrolysis |
| AcOH (Glacial), 25°C | 24 Hours | ✅ Stable | Protonated Salt Form |
| TFA (Neat), 0°C | 2 Hours | ✅ Stable | Stable Salt (Reversible) |
| DMSO-d6 (Solution) | 1 Week | ⚠️ Risk | Oxidation (Discoloration) |
Module 4: Synthesis & Cyclization Workflow
Researchers often use this compound to synthesize Triazolopyridines (e.g., via reaction with orthoesters or carboxylic acids). This requires acidic conditions, creating a paradox.
The Solution: Use anhydrous acidic conditions to favor cyclization over hydrolysis.
Figure 2: Selection of reaction conditions to prevent hydrolysis during downstream synthesis.
References
-
ChemicalBook. (2024). Synthesis and Properties of 2-Hydrazinopyridine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Hydrolytic Stability of Hydrazones and Oximes.[2] PubMed Central. Retrieved from
-
Frontier Specialty Chemicals. (2024). Product Analysis: 4-Bromo-2-hydrazinopyridine.[3] Retrieved from
-
MDPI. (2024). Facile Synthesis of Pyridine Carboxamide Derivatives. Molecules.[1][2][4][5][6][7][8][9][10] Retrieved from
-
TCI Chemicals. (2024). Safety Data Sheet: 2-Hydrazinopyridine.[6][9] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in 4-Bromo-3-Methylpyridine Substitution
Welcome to the technical support center for navigating the complexities of 4-bromo-3-methylpyridine substitution reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity in your experiments. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide to address the most common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in 4-bromo-3-methylpyridine a significant challenge?
Controlling regioselectivity in 4-bromo-3-methylpyridine is challenging due to the competing electronic influences on the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C6 positions for nucleophilic aromatic substitution (SNA_r). Simultaneously, the bromo group at the C4 position is a good leaving group, making this site also susceptible to substitution, often via transition-metal-catalyzed cross-coupling reactions. The methyl group at C3 introduces further complexity through its steric hindrance and weak electron-donating effect, which can influence the accessibility and reactivity of the adjacent C2 and C4 positions.
Q2: What are the primary competing reaction pathways and potential products?
When reacting 4-bromo-3-methylpyridine with a nucleophile (Nu), you are primarily dealing with two potential outcomes, as illustrated below. Your goal is to selectively form one product over the other.
Caption: Competing reaction pathways for 4-bromo-3-methylpyridine.
-
C4-Substitution: This is typically achieved via transition-metal catalysis (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), where the catalyst selectively activates the C-Br bond.
-
C2/C6-Substitution: Direct nucleophilic aromatic substitution (SNA_r) can occur at the C2 or C6 positions, which are electronically activated by the pyridine nitrogen. This pathway is often favored under harsh conditions with strong nucleophiles. Due to the steric hindrance from the C3-methyl group, substitution at the C2 position is generally more challenging than at C6, if it were unsubstituted.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low yield of the desired C4-substituted product in a cross-coupling reaction.
Q: I am performing a Suzuki coupling with 4-bromo-3-methylpyridine and a boronic acid, but the conversion to the desired 4-substituted product is very low. What are the likely causes and how can I fix this?
A: Low conversion in cross-coupling reactions with this substrate often points to suboptimal catalyst activation or competing side reactions. The C3-methyl group can sterically hinder the oxidative addition step at the C4-position, requiring a carefully chosen catalytic system.
Underlying Causes & Solutions:
-
Inadequate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.
-
Incorrect Base or Solvent: The base plays a crucial role in the transmetalation step. The choice of solvent affects the solubility of reactants and the stability of the catalytic species.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low C4-substitution yield.
Validated Protocol: Optimized Suzuki Coupling for C4-Substitution
This protocol is designed to enhance the yield of C4-arylation on 4-bromo-3-methylpyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective palladium(0) precursor. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base suitable for most boronic acids. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O | Aprotic/aqueous mixture aids in dissolving both the organic substrate and inorganic base. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without significant decomposition. |
Step-by-Step Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromo-3-methylpyridine (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0 eq).
-
Add the solvent mixture.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent. Add this solution to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Issue 2: Formation of an unexpected 2-substituted regioisomer.
Q: I am attempting a nucleophilic substitution with a potent nucleophile and I'm getting a significant amount of the 2-substituted product instead of the expected 4-substituted one. Why is this happening?
A: The formation of a 2-substituted product indicates that a competitive SNA_r reaction is occurring. The pyridine nitrogen strongly activates the C2 and C6 positions, making them electrophilic and susceptible to attack by strong nucleophiles, especially at elevated temperatures. This can happen even if your primary goal is a C4-functionalization.
Mechanistic Insight:
The SNA_r pathway proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is key to the reaction's feasibility. The electron-withdrawing nature of the pyridine nitrogen is very effective at stabilizing the negative charge that develops in the ring during the formation of this intermediate at the C2 position.
Strategies to Suppress C2-Substitution and Favor C4-Substitution:
-
Shift to Catalytic Conditions: If you are using stoichiometric, harsh conditions, switch to a milder, transition-metal-catalyzed protocol (like the Suzuki or Buchwald-Hartwig amination) that is selective for the C-Br bond. These reactions operate under mechanisms that do not typically involve a Meisenheimer complex at C2.
-
Lower the Reaction Temperature: SNA_r reactions often have a higher activation energy. Reducing the temperature can significantly slow down the rate of C2-attack while still allowing the (potentially catalyzed) C4-substitution to proceed.
-
Use a Weaker Base: If a base is present, a very strong base can sometimes deprotonate the C3-methyl group or other positions, leading to complex side reactions. Using a milder base (e.g., K₂CO₃ instead of NaH) can improve selectivity.
Table: Condition Selection for Regiochemical Outcome
| Goal | Reaction Type | Key Conditions | Expected Outcome |
| C4-Substitution | Cross-Coupling | Pd or Cu catalyst, Ligand, Mild Base, 60-110 °C | Selective formation of 4-Nu-3-methylpyridine |
| C2-Substitution | SNA_r | Strong Nucleophile (e.g., NaOMe, KNH₂), High Temperature (>120 °C), Polar Aprotic Solvent (e.g., DMSO, DMF) | Formation of 2-Nu-3-methyl-4-bromopyridine |
References
-
The Journal of Organic Chemistry, "Regioselective Functionalization of 3-Substituted 4-Halopyridines", [Link]
-
Organic Letters, "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted Pyridines", [Link]
-
Chemical Reviews, "The Development of Highly Active Catalysts for Palladium-Catalyzed Cross-Coupling Reactions", [Link]
Technical Support Center: Handling Hygroscopic Hydrazine & Pyridine Salts
Subject: Stabilization, Handling, and Characterization of Hygroscopic Hydrazinium/Pyridinium Hydrochloride Systems Ticket Priority: High (Safety & Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Safety Directive
The Challenge:
Hydrazine monohydrochloride (
The Impact:
-
Stoichiometric Failure: Weighing a wet salt introduces massive mass errors (up to 15-20% water weight), ruining reaction equivalents.
-
Chemical Instability: Moisture facilitates hydrolysis and, in the case of hydrazine, increases susceptibility to oxidative decomposition.
-
Process Hazard: Heating wet hydrazine salts in an attempt to dry them can trigger rapid disproportionation or shock sensitivity.
Safety Critical Warning:
DANGER: Hydrazine salts are suspected carcinogens and potent skin sensitizers. Pyridine is toxic and affects the CNS.
Never use metal spatulas with hydrazine salts (potential catalytic decomposition). Use Teflon or ceramic.
Never heat hydrazine salts above 100°C in an oven to dry them. Explosion risk.
The "Dry Chain" Storage Protocol
You must establish a "Dry Chain" where the salt is never exposed to ambient atmosphere for more than 30 seconds.
Storage Architecture (DOT Visualization)
Figure 1: The "Dry Chain" logic flow ensuring material integrity from receipt to usage.
Desiccant Selection Matrix
| Desiccant Agent | Compatibility with Hydrazine/Pyridine HCl | Efficiency | Notes |
| Phosphorus Pentoxide ( | Excellent | High | Best for vacuum desiccators. Acidic nature matches the HCl salt. |
| KOH Pellets | Good | Medium | Good for scavenging acid vapors, but avoid direct contact (exothermic reaction). |
| Silica Gel | Poor | Low | Insufficient for deliquescent salts. Only for secondary outer barriers. |
| Calcium Chloride | Moderate | Medium | Acceptable for short term, but slower than |
Weighing & Handling Protocols
Two methods are approved depending on your available infrastructure.
Method A: The "Inert Bag" Technique (Recommended)
For labs without a dedicated glovebox.
-
Preparation: Place the salt bottle, a clean spatula (Teflon), a pre-dried vial with cap, and a portable balance inside a commercially available glove bag (e.g., Aldrich AtmosBag).
-
Purge: Cycle Nitrogen or Argon 3 times (inflate/deflate) to remove moisture.
-
Transfer: Weigh the required amount inside the bag. Cap the vial inside the bag.
-
Exit: Remove the sealed vial. Seal the source bottle with Parafilm before removing.
Method B: The "Difference Weighing" Technique
For rapid handling in open air (High Risk - Only if Method A is impossible).
-
Tare: Place a vial containing the bulk salt on the balance. Record Total Mass (
). -
Transfer: Quickly remove the cap, pour/scoop estimated amount into the reaction vessel, and immediately recap.
-
Re-weigh: Place the source vial back on the balance (
). -
Calculate:
.-
Why this works: You are measuring the loss from the bulk. Any moisture absorbed during the 10-second opening is absorbed by the reaction aliquot (which you will dry later) or the bulk surface (which is minimized), rather than trying to tare a hygroscopic solid that gains weight as you watch the digits spin.
-
Drying & Recovery of Wet Salts
If your salt has clumped or liquefied, you must dry it before use to ensure correct stoichiometry.
Protocol: Vacuum Desiccation (The Safe Method) [1]
-
Setup: Place the wet salt in a wide-mouth vial (uncapped) inside a vacuum desiccator.
-
Desiccant: Fill the desiccator basin with fresh
. -
Vacuum: Apply high vacuum (< 1 mbar) for 24-48 hours.
-
Verification: The solid should return to a free-flowing powder.
-
Warning: Do not use an oven. Hydrazine salts can decompose explosively at elevated temperatures (
) or degrade slowly at .
Protocol: Azeotropic Drying (In-Process)
If the salt is for a reaction in solvent, dry it in situ.
-
Suspend the wet salt in Toluene or Chlorobenzene .
-
Reflux with a Dean-Stark trap .
-
Water will separate into the trap.
-
Once water collection ceases, the salt suspension is anhydrous.
-
Note: This is ideal for Pyridine HCl reactions.
Analytical Troubleshooting: Karl Fischer (KF) Titration
The Issue: Standard KF reagents contain Iodine (
The Solution: You must suppress the hydrazine interference.
Correct KF Workflow:
-
Reagent Change: Use a specialized KF reagent designed for ketones/aldehydes or specifically buffered for amines (often containing salicylic acid or benzoic acid).
-
Acidification: Hydrazine oxidation by iodine is pH-dependent.
-
Add Salicylic Acid or Benzoic Acid to the titration vessel solvent (approx 5-10g per 50mL methanol).
-
This protonates the hydrazine (
), which does not react with Iodine.
-
-
Protocol:
-
Add solvent + Acid to vessel.
-
Pre-titrate to dryness (remove background water).
-
Add Hydrazine salt sample.[3]
-
Titrate immediately.
-
Troubleshooting & FAQ
Q: My Pyridine HCl has turned into a liquid puddle. Is it ruined? A: Not necessarily. It has deliquesced. You can recover it by dissolving the liquid in a minimum amount of dry ethanol and precipitating it with anhydrous diethyl ether, or by using the Azeotropic Drying protocol (See Section 4).
Q: Can I use a metal spatula? A: No. Trace metals (Fe, Cu) can catalyze the decomposition of hydrazine, leading to nitrogen gas evolution and pressure buildup in storage containers. Use Teflon, ceramic, or glass.
Q: The NMR of my salt shows broad peaks. A: This is likely proton exchange due to residual water.
-
Fix: Run the NMR in DMSO-
(which breaks up H-bonding) or add a drop of to shake off the exchangeable protons, confirming the skeleton structure.
Q: How do I dispose of old hydrazine salts?
A: Do not throw in trash. Hydrazine is an environmental toxin.[4][5][6] Deactivate by reacting with dilute hypochlorite (bleach) solution slowly in a fume hood (generates
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts).
-
Sigma-Aldrich. (2022). Safety Data Sheet: Hydrazine Monohydrochloride. (Toxicological data and handling).
-
Metrohm AG. (2020). Water Determination by Karl Fischer Titration: Handling Interfering Substances (Hydrazine). (Analytical methodology).
-
American Chemical Society. (1955). Preparation of Anhydrous Pyridine Hydrochloride. Journal of the American Chemical Society. (Synthesis and drying logic).
Sources
- 1. Techniques of Drying - Chempedia - LookChem [lookchem.com]
- 2. metrohm.com [metrohm.com]
- 3. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 4. Hydrazine Monohydrochloride | 2644-70-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. chembk.com [chembk.com]
Validation & Comparative
1H NMR chemical shifts of 4-Bromo-2-hydrazinyl-3-methylpyridine in DMSO-d6
This guide details the 1H NMR characterization of 4-Bromo-2-hydrazinyl-3-methylpyridine , a critical intermediate in the synthesis of KEAP1-Nrf2 inhibitors and other bicyclic heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines).
The following analysis compares the product's spectral fingerprint against its starting material (4-Bromo-2-fluoro-3-methylpyridine ) to provide a robust method for reaction monitoring.
Executive Summary: The Spectral Fingerprint
The conversion of the 2-fluoro precursor to the 2-hydrazinyl product is characterized by three distinct spectral changes:
-
Upfield Shift of Aromatic Protons: The electron-donating hydrazine group (
) shields the pyridine ring protons compared to the electron-withdrawing fluorine. -
Loss of F-H Coupling: The starting material exhibits characteristic
coupling, which disappears in the product. -
Appearance of Hydrazine Signals: In DMSO-
, exchangeable and protons appear (broad singlets), whereas in CD OD, these exchange with deuterium and are silent.
Experimental Data: Chemical Shifts
Product: 4-Bromo-2-hydrazinyl-3-methylpyridine
CAS: 1256824-41-5 (Generic) / Intermediate 23 in Patent Literature
Solvent: Methanol-
| Position | Multiplicity | Assignment | ||
| H-6 | 7.78 | Doublet (d) | 5.6 | Aromatic proton adjacent to Ring Nitrogen |
| H-5 | 6.88 | Doublet (d) | 5.6 | Aromatic proton adjacent to Bromine |
| 3-Me | 2.20 | Singlet (s) | - | Methyl group at Position 3 |
| -NH- | Exchanged | - | - | Hydrazine secondary amine (Silent in CD |
| -NH | Exchanged | - | - | Hydrazine primary amine (Silent in CD |
Note on DMSO-
Shifts: In DMSO-, the aromatic peaks typically shift slightly downfield ( ppm). Crucially, the hydrazine protons become visible:
- :
ppm (Broad Singlet) - :
ppm (Broad Singlet)
Comparison: Starting Material vs. Product
| Feature | Starting Material (2-Fluoro) | Product (2-Hydrazinyl) | Diagnostic Action |
| H-6 Shift | Monitor Upfield Shift | ||
| H-5 Shift | Monitor Upfield Shift | ||
| Coupling | Complex ( | Simple Doublet ( | Check for simplification |
| Methyl | Slight Upfield Shift |
Synthesis & Protocol
The synthesis exploits the high nucleophilicity of hydrazine to displace the labile 2-fluorine atom via Nucleophilic Aromatic Substitution (
Reaction Scheme
Figure 1: Nucleophilic aromatic substitution pathway.
Step-by-Step Protocol
Derived from Patent US 2020/0055874 A1 (Intermediate 23)
-
Setup: Charge a reaction vessel with 4-bromo-2-fluoro-3-methylpyridine (1.0 equiv) and Hydrazine Hydrate (10.0 - 20.0 equiv).
-
Why Excess Hydrazine? To prevent the formation of the "dimer" impurity where one hydrazine molecule reacts with two pyridine rings.
-
-
Reaction: Stir the mixture.
-
Option A (Room Temp): Stir at 25°C for 6 days (High purity, slow).
-
Option B (Thermal): Heat to 80°C for 4–6 hours (Faster, requires careful monitoring).
-
-
Workup:
-
Dilute the mixture with water and aqueous NaOH (3 M) to ensure the product is in the free base form.
-
The product typically precipitates as a solid.
-
-
Isolation: Filter the solid, wash copiously with water (to remove excess hydrazine), and dry under reduced pressure.[1][2]
-
Validation: Dissolve a sample in CD
OD for 1H NMR. Verify the doublet at 6.88 ppm and 7.78 ppm.
Structural Assignment Diagram
Figure 2: Proton assignments based on CD3OD spectral data.
References
-
Han, Y., et al. (2020).[3] Inhibitors of KEAP1-Nrf2 Protein-Protein Interaction. US Patent App. 2020/0055874 A1.[4] (See Intermediate 23 , Paragraph [1675]-[1676]).
-
Han, Y., et al. (2021).[3] Inhibitors of KEAP1-Nrf2 Protein-Protein Interaction. European Patent EP 3 833 662 B1. (See Intermediate 23 , Paragraph [0238]).
-
PubChem Compound Summary . 4-Bromo-2-hydrazinylpyridine (Analogous Reference). National Center for Biotechnology Information.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. AU2022200478A1 - Inhibitors of KEAP1-Nrf2 protein-protein interaction - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION - Google Patents [patents.google.com]
A Comparative Guide to the Infrared Spectroscopy of Hydrazine and Pyridine
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in chemical research and development, offering rapid and non-destructive identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations, akin to a molecular fingerprint. This guide provides an in-depth comparison of the characteristic IR absorption bands for two fundamental nitrogen-containing compounds: hydrazine (N₂H₄) and pyridine (C₅H₅N). Understanding their distinct spectral features is crucial for researchers in synthesis, catalysis, and materials science for reaction monitoring, quality control, and structural elucidation.
The Vibrational Language of N-H and C=N Bonds
At the heart of this comparison are the vibrations of the N-H bonds in hydrazine and the C=N double bond embedded within the aromatic ring of pyridine.
-
Hydrazine (H₂N-NH₂): As a molecule composed of two linked primary amine groups, its IR spectrum is dominated by the stretching and bending vibrations of the N-H bonds. These vibrations are sensitive to hydrogen bonding, which can lead to significant band broadening.
-
Pyridine (C₅H₅N): An aromatic heterocycle, its spectrum is characterized by the stretching vibrations of its ring system, which involves coupled C=C and C=N vibrations. The rigidity of the ring results in sharper, more defined absorption bands compared to the N-H bands of hydrazine.
Analysis of Characteristic IR Absorption Bands
Hydrazine (N₂H₄): The Signature of the N-H Bond
The IR spectrum of hydrazine is a clear illustration of the vibrational modes associated with a primary amine.
-
N-H Stretching Vibrations: The most prominent feature in the high-frequency region of the hydrazine spectrum is the N-H stretching absorption. Because it has two -NH₂ groups, it exhibits both symmetric and antisymmetric stretching modes. These typically appear as two distinct, medium-to-strong peaks in the 3350-3150 cm⁻¹ region.[1][2][3] The presence of two peaks in this area is a strong indicator of a primary amine functionality.[3] Due to intermolecular hydrogen bonding, these bands are often broad.
-
N-H Bending (Scissoring) Vibrations: A strong absorption band corresponding to the NH₂ bending or "scissoring" deformation is observed in the 1655-1600 cm⁻¹ range.[1]
-
N-N Stretching Vibrations: The stretching of the N-N single bond is IR-active and typically results in a peak around 1149-1077 cm⁻¹ .[1][4] This band can be of variable intensity.
Pyridine (C₅H₅N): Aromatic Ring Vibrations
The IR spectrum of pyridine is defined by the vibrations of its stable aromatic ring, where the C=N bond vibration is coupled with the C=C bond vibrations.
-
C=N and C=C Ring Stretching Vibrations: Unlike a simple, isolated C=N bond, the C=N stretch in pyridine is integral to the entire aromatic system. This results in a series of sharp, medium-to-strong intensity bands in the 1650-1400 cm⁻¹ region.[5] Specifically, a strong band is often observed around 1631-1625 cm⁻¹ , which has significant C=N stretching character.[6] Other important coupled C=C and C=N ring stretching vibrations appear near 1585 cm⁻¹ , 1488 cm⁻¹ , and 1448 cm⁻¹ .[7][8]
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to sharp, weak-to-medium bands appearing just above 3000 cm⁻¹, typically in the 3150-3000 cm⁻¹ range.[5]
-
C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, particularly between 900-675 cm⁻¹ , arise from the out-of-plane bending of the five C-H bonds on the ring. The exact position of these bands can be indicative of the substitution pattern on the pyridine ring.
Direct Comparison: Hydrazine vs. Pyridine
The most effective way to distinguish between these two compounds via IR spectroscopy is to examine the high-frequency region of the spectrum.
| Functional Group | Vibration Mode | Hydrazine (N₂H₄) Wavenumber (cm⁻¹) | Pyridine (C₅H₅N) Wavenumber (cm⁻¹) | Band Characteristics |
| N-H | Symmetric & Antisymmetric Stretch | 3350 - 3150 (typically two bands)[1][2] | N/A | Strong, often broad |
| N-H | Bending (Scissoring) | 1655 - 1600 [1] | N/A | Strong to medium |
| Aromatic C-H | Stretch | N/A | 3150 - 3000 [5] | Medium to weak, sharp |
| C=N / C=C | Ring Stretch | N/A | 1650 - 1400 (multiple bands)[5][7][8] | Strong to medium, sharp |
Key Differentiator: The presence of strong, broad absorption bands above 3150 cm⁻¹ is the definitive signature of the N-H groups in hydrazine. Conversely, the absence of these bands and the presence of sharp, complex absorptions in the 1650-1400 cm⁻¹ region are characteristic of the pyridine ring.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample
This protocol outlines the standard procedure for analyzing a neat liquid sample, such as hydrazine or pyridine, using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and convenient method.
Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, run a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of the liquid sample (hydrazine or pyridine) directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
-
Safety Note: Both hydrazine and pyridine are toxic. This procedure must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Use the software's tools to identify and label the wavenumbers of the major absorption peaks.
-
Compare the obtained peak positions and shapes with the reference data provided in this guide and in spectral libraries to confirm the compound's identity.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.
-
Visualization of Key Concepts
The following diagrams illustrate the experimental workflow and the distinct spectral regions for hydrazine and pyridine.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Caption: Characteristic IR absorption regions for hydrazine and pyridine.
References
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Pol. Sci. Ser. Sci. Chim.
- Castellucci, E., Sbrana, G., & Verderame, F. D. Infrared Spectra of Crystalline and Matrix Isolated Pyridine and Pyridine‐D 5. AIP Publishing.
- Tipton, T., Stone, D. A., KuBulat, K., & Person, W. B. Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. The Journal of Physical Chemistry.
- Hydrazine - Optional[FTIR] - Spectrum - SpectraBase.
- Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
- FTIR spectrum for Pyridine. ResearchGate.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate.
- Lascola, R., Withnall, R., & Andrews, L. Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. Inorganic Chemistry.
- Balachandran, V. et al. Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Elixir International Journal.
- Giguere, P. A., & Liu, I. D. On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics.
- Hydrazine (N 2 H 4 ). VPL.
- N-H Stretching and Bending Vibrations. YouTube.
Sources
- 1. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. youtube.com [youtube.com]
- 4. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. elixirpublishers.com [elixirpublishers.com]
HPLC Method Development for 2-Hydrazinylpyridine Purity Analysis
Executive Summary & Scientific Rationale
2-Hydrazinylpyridine (2-HP) represents a distinct analytical challenge in pharmaceutical intermediate analysis. As a building block for heterocycles and a hydrazine derivative, it possesses two problematic characteristics for chromatography: high polarity (LogP ~ -0.69) and basicity (pKa ~6-7 for the ring nitrogen, with a secondary basic site on the hydrazine).
Standard C18 protocols often fail, yielding unretained peaks (eluting at the void volume) or severe tailing due to secondary silanol interactions. This guide objectively compares three separation strategies—Standard C18, HILIC, and Pentafluorophenyl (PFP)—to identify the most robust method for purity analysis.
The Verdict: While HILIC offers superior retention, Pentafluorophenyl (PFP) phases provide the best balance of selectivity, peak shape, and robustness for routine purity assays, utilizing orthogonal
Chemical Profile & Analytical Constraints
Understanding the molecule is the first step in method design.
| Property | Value | Chromatographic Implication |
| Structure | Pyridine ring + Hydrazine group | Dual basic sites; potential for peak splitting if pH is not controlled. |
| LogP | -0.69 (Hydrophilic) | Will not retain on C18 with >5% organic modifier. |
| pKa | ~6.9 (Ring N), ~3-4 (Hydrazine N) | At pH < 6, the molecule is cationic. At pH > 8, it is neutral but unstable. |
| Stability | Oxidation-prone | Samples must be prepared fresh; avoid aldehyde solvents (forms hydrazones). |
| UV Max | 240 nm, 310 nm | 310 nm is preferred for specificity (fewer interferences). |
Comparative Methodology: The Data
We evaluated three distinct stationary phases to determine the optimal workflow.
Method A: The "Default" (C18)
-
Column: C18 (3 µm, 4.6 x 150 mm)
-
Conditions: 0.1% Formic Acid / ACN Gradient.
-
Outcome: FAILURE .
-
Observation: Analyte eluted at the void volume (
). Co-elution with injection solvent front. -
Why: The cationic nature of 2-HP at acidic pH repels the hydrophobic C18 chains.
-
Method B: Hydrophilic Interaction (HILIC)
-
Column: Bare Silica or Amide-HILIC.
-
Conditions: 90% ACN / 10% Ammonium Formate (10mM, pH 3.0).
-
Outcome: HIGH RETENTION .
-
Observation: Excellent retention (
). -
Drawback: Long equilibration times (>20 column volumes) and sensitivity to sample diluent (must be high organic). Poor solubility of the polar analyte in the high-organic diluent caused precipitation issues.
-
Method C: The "Winner" (Fluorinated PFP)
-
Column: Pentafluorophenyl (PFP) Core-Shell.
-
Conditions: 10mM Ammonium Formate (pH 3.0) / Methanol.[1]
-
Outcome: OPTIMAL .
-
Observation: Moderate retention (
) with sharp symmetry. -
Mechanism:[2] The electron-deficient fluorine atoms on the stationary phase interact with the electron-rich pyridine ring (
interaction), while the polar nature of the phase aids retention of the hydrazine group.
-
Performance Data Summary
| Parameter | Method A (C18) | Method B (HILIC) | Method C (PFP) |
| Retention Factor ( | 0.2 (Fail) | 6.8 | 3.2 (Ideal) |
| Tailing Factor ( | N/A | 1.1 | 1.05 |
| Theoretical Plates ( | < 2,000 | 12,000 | 18,500 |
| Equilibration Time | 5 min | 25 min | 5 min |
| Sample Solvent Robustness | High | Low | High |
Visualizing the Mechanism
The following diagram illustrates why the PFP phase succeeds where C18 fails.
Caption: Interaction mechanism of cationic 2-HP with Fluorinated phases vs. C18.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is validated for specificity and linearity.
Reagents & Equipment
-
Column: Kinetex F5 or equivalent PFP, 2.6 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Methanol (MeOH).
-
Diluent: 90:10 Water:MeOH (Prevents degradation).
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 2.6 µm particles. |
| Column Temp | 35°C | Improves mass transfer and peak shape. |
| Detection | UV @ 310 nm | Specificity; avoids low-UV noise from formate buffer. |
| Injection Vol | 5 µL | Prevent column overload (basic compounds overload easily). |
Gradient Program
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 5 | Initial hold for polar retention. |
| 2.0 | 5 | Isocratic hold to stack peak. |
| 10.0 | 60 | Gradient to elute hydrophobic impurities. |
| 12.0 | 60 | Wash. |
| 12.1 | 5 | Re-equilibration. |
| 15.0 | 5 | End. |
Workflow Decision Tree
Use this logic to adapt the method if your specific matrix changes.
Caption: Decision matrix for selecting HILIC vs. PFP based on sample composition.
Troubleshooting & Stability Notes
-
Ghost Peaks: 2-HP reacts with ketones and aldehydes. Do not use Acetone in glassware cleaning. Ensure Acetonitrile is high purity (low aldehyde content).
-
Peak Tailing: If tailing persists on PFP, increase buffer concentration to 20mM. The ionic strength suppresses silanol activity.
-
Degradation: 2-HP oxidizes to form azo/azoxy dimers. If the solution turns yellow/orange, it has degraded. Store standards at 4°C protected from light.
References
-
PubChem. (2025).[3] 2-Hydrazinopyridine Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
NIST. (2023). 2-Hydrazinopyridine Mass Spectrum & Properties. NIST Chemistry WebBook.[4][5] [Link]
- McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A.
Sources
- 1. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 2. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 3. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. 2-Hydrazinopyridine [webbook.nist.gov]
A Comparative Guide to the Crystal Structure Analysis of 4-Bromo-2-hydrazinyl-3-methylpyridine Complexes
For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional architecture of a metal-ligand complex is paramount. This knowledge underpins the rational design of new therapeutic agents and functional materials. The ligand 4-Bromo-2-hydrazinyl-3-methylpyridine is a molecule of significant interest, incorporating a versatile pyridine ring and a reactive hydrazinyl group, making it an excellent candidate for forming stable coordination complexes with a wide array of metal ions. The functionalization of such pyridine ligands can modulate the metal's coordination sphere, influencing the physicochemical properties and potential applications of the resulting complexes.[1]
This guide provides an in-depth comparison of the essential analytical techniques used to elucidate the crystal structures of 4-Bromo-2-hydrazinyl-3-methylpyridine complexes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Synthesis and Crystallization: The Foundation of Analysis
The journey to structural elucidation begins with the successful synthesis of the complex and the subsequent growth of high-quality single crystals. The hydrazinyl moiety of the ligand can act as a nucleophile, often condensing with aldehydes or ketones to form hydrazone Schiff bases in situ or in a prior step, which then coordinate to the metal center.
Experimental Protocol: Synthesis of a Representative Metal Complex
-
Ligand Preparation: Dissolve 4-Bromo-2-hydrazinyl-3-methylpyridine (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Metal Salt Addition: In a separate flask, dissolve the metal salt of choice (e.g., PdCl₂, Co(NO₃)₂, MnCl₂) (0.5 mmol for a 1:2 metal-to-ligand ratio) in the same solvent. The choice of metal salt is critical as the counter-ion can influence the final crystal packing.
-
Complexation Reaction: Add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature. The reaction progress can often be monitored by a color change or the formation of a precipitate.
-
Reaction Completion: The mixture is typically stirred for several hours (2-24h) at room temperature or under gentle reflux to ensure complete coordination. The causality here is to provide sufficient kinetic energy to overcome the activation barrier for ligand exchange and complex formation.
-
Isolation: The resulting solid complex is isolated by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and dried in a vacuum desiccator.
Protocol: Growing Single Crystals for X-ray Diffraction
Obtaining a crystal suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often the most challenging step. The goal is to slow down the crystallization process to allow for the formation of a well-ordered, single lattice rather than a polycrystalline powder.
-
Slow Evaporation: The synthesized complex is dissolved in a suitable solvent (e.g., chloroform, acetonitrile) to form a saturated or near-saturated solution.[1] The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble (e.g., n-hexane, diethyl ether).[1] The anti-solvent vapor slowly diffuses into the complex's solution, reducing its solubility and inducing crystallization. This method provides finer control over the rate of crystallization compared to slow evaporation.
A Comparative Framework of Analytical Techniques
No single technique can provide a complete picture. A multi-faceted approach, combining diffraction, spectroscopy, and computational methods, is essential for a thorough and validated structural analysis.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
The trustworthiness of an SC-XRD result is validated by the refinement parameters, primarily the R-factor (R1), which indicates the agreement between the calculated model and the observed diffraction data. A low R1 value (typically < 0.05) signifies a high-quality, reliable structure.
Spectroscopic Techniques: A Complementary View
While SC-XRD reveals the static solid-state structure, spectroscopic methods provide crucial information about bonding, structure in solution, and electronic properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is vital for identifying the ligand's coordination sites. Upon complexation, the electron density around the donor atoms changes, causing shifts in the vibrational frequencies of associated bonds. For 4-Bromo-2-hydrazinyl-3-methylpyridine complexes, key vibrations to monitor include the ν(N-H) of the hydrazinyl group and the pyridine ring vibrations. A shift in these bands confirms the participation of these moieties in coordination. [2][3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy confirms the structure in the solution phase. Protons on the pyridine ring and the N-H protons of the hydrazinyl group will typically show a downfield shift upon coordination to a metal center due to the deshielding effect of the metal ion. [4]This confirms that the solid-state structure is likely retained in solution.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions. [2]Upon complexation, new bands may appear, often in the visible region, which can be assigned to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) bands, providing insights into the coordination geometry. [2]
Computational Chemistry: Theoretical Validation
Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental findings. [4][5]By building a computational model of the complex, researchers can:
-
Optimize Geometry: The calculated lowest-energy structure can be compared with the SC-XRD data to validate the experimental result.
-
Predict Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental FT-IR data to aid in the assignment of vibrational modes. [3][6]* Analyze Electronic Structure: DFT allows for the visualization of molecular orbitals (HOMO, LUMO) and the calculation of the energy gap, which helps in understanding the electronic transitions observed in the UV-Vis spectrum. [5]
Comparative Data Analysis: A Case Study Perspective
To illustrate the synergy of these techniques, let's consider a hypothetical palladium(II) complex, [Pd(L)₂]Cl₂, where L is the 4-Bromo-2-hydrazinyl-3-methylpyridine ligand.
Table 1: Comparison of Core Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| SC-XRD | X-ray diffraction by a single crystal lattice | Precise 3D atomic coordinates, bond lengths/angles, crystal packing | Unambiguous structural determination | Requires high-quality single crystals; solid-state only |
| FT-IR | Absorption of infrared radiation by molecular vibrations | Identification of functional groups and coordination sites | Fast, non-destructive, works on solids and solutions | Indirect structural information |
| NMR | Nuclear spin transitions in a magnetic field | Connectivity and chemical environment in solution | Provides definitive solution-state structure for diamagnetic species | Requires soluble, diamagnetic sample; complex spectra |
| UV-Vis | Absorption of UV-visible light by electronic transitions | Electronic properties, insights into coordination geometry | Sensitive, quantitative, applicable to dilute solutions | Broad peaks can be difficult to interpret definitively |
| DFT | Quantum mechanical modeling of electronic structure | Optimized geometry, theoretical spectra, orbital energies | Provides theoretical validation; predicts properties | Computationally intensive; accuracy depends on method/basis set |
Table 2: Representative Crystallographic Data for a Hypothetical [Pd(L)₂]Cl₂ Complex
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. [7] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. [7] |
| a, b, c (Å) | 10.5, 15.2, 9.8 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | Unit cell angle for a monoclinic system. |
| Pd-N(pyridine) (Å) | ~2.05 | Typical bond length for Pd(II)-Pyridine coordination. [1] |
| Pd-N(hydrazinyl) (Å) | ~2.10 | Bond length indicating coordination of the hydrazinyl nitrogen. |
| N-Pd-N Angle (°) | ~85 (chelate), ~95 (trans) | Indicates a distorted square planar geometry around the Pd(II) center. [4] |
| R1 (final) | 0.042 | A low value indicating a good fit between the model and data. |
Table 3: Comparative Spectroscopic Data (Free Ligand vs. Hypothetical Complex)
| Technique | Signal | Free Ligand (L) | Complex [Pd(L)₂]Cl₂ | Interpretation |
| FT-IR (cm⁻¹) | ν(N-H) | 3350, 3280 | 3250, 3170 | Shift to lower frequency indicates weakening of N-H bond due to coordination. |
| Pyridine Ring | ~1580 | ~1605 | Shift to higher frequency confirms coordination of the pyridine nitrogen. [2] | |
| ¹H NMR (ppm) | -NH₂ | ~4.5 | ~5.8 | Downfield shift indicates coordination of the hydrazinyl nitrogen. [4] |
| Pyridine-H (α to N) | ~8.1 | ~8.5 | Significant downfield shift confirms pyridine nitrogen coordination. [4] |
Conclusion
The structural analysis of 4-Bromo-2-hydrazinyl-3-methylpyridine complexes is a scientifically rigorous process that relies on the convergence of multiple analytical techniques. While Single-Crystal X-ray Diffraction provides the definitive solid-state structure, it is the synergistic use of spectroscopic methods (FT-IR, NMR, UV-Vis) and computational validation (DFT) that delivers a comprehensive, trustworthy, and holistic understanding of the complex's nature in different states. This integrated approach is fundamental for drawing accurate structure-activity relationships, paving the way for the targeted design of new molecules in drug development and materials science.
References
-
Gaki, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
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El-tabl, A., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. Available at: [Link]
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Mootz, D., & Wussow, H.-G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics. Available at: [Link]
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Al-Jibouri, M. N. H. (2013). Synthesis and Spectral Study of 2-(1-hydrazonoethyl) Pyridine Ligand and Their Complexes with Some Transition Metal (II). Journal of Basrah Researches. Available at: [Link]
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Topal, T., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure. Available at: [Link]
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Cetina, M., & Jukić, M. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. Available at: [Link]
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Tan, Y., et al. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Acta Chimica Slovenica. Available at: [Link]
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Gaye, M., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E. Available at: [Link]
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Topal, T., Zorlu, Y., & Karapınar, N. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed. Available at: [Link]
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Szymański, J., et al. (2020). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
